Product packaging for GSM-1(Cat. No.:CAS No. 884600-68-4)

GSM-1

Cat. No.: B607887
CAS No.: 884600-68-4
M. Wt: 482.0 g/mol
InChI Key: VMVWLAPASRQXFL-QFWMQHCXSA-N
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Description

GSM-1 is a γ-Secretase modulator

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H31ClF3NO2 B607887 GSM-1 CAS No. 884600-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVWLAPASRQXFL-QFWMQHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884600-68-4
Record name GSM-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSM-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the synthesis of the potent cholesteryl ester transfer protein (CETP) inhibitor, (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the preparation of this and structurally related compounds. The synthetic strategy is based on methodologies reported for analogous piperidine-based CETP inhibitors, focusing on the stereoselective construction of the core piperidine scaffold and the sequential introduction of the required substituents.

Core Synthetic Strategy

The synthesis of the target molecule can be conceptually divided into three key stages:

  • Construction of the Substituted Piperidine Core: This involves the stereoselective synthesis of the 2,4-disubstituted piperidine ring, which forms the central scaffold of the molecule.

  • N-Alkylation: Introduction of the bulky lipophilic side chain at the piperidine nitrogen.

  • Final Elaboration: Modification of the substituent at the 4-position to yield the final acetic acid moiety.

A general overview of the synthetic workflow is presented below.

Synthesis_Workflow Start Starting Materials Piperidone Formation of 2,4-Disubstituted Piperidin-4-one Start->Piperidone N_Alkylation N-Alkylation Piperidone->N_Alkylation Wittig Wittig Reaction N_Alkylation->Wittig Hydrogenation Stereoselective Hydrogenation Wittig->Hydrogenation Hydrolysis Ester Hydrolysis Hydrogenation->Hydrolysis Final_Product Final Product Hydrolysis->Final_Product

Caption: General Synthetic Workflow

Experimental Protocols

The following sections provide detailed experimental procedures for the key transformations in the synthesis of the target compound.

Synthesis of the Piperidine Core: (2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one

The initial and crucial step involves the stereoselective synthesis of the 2,4-disubstituted piperidone core. A plausible and efficient method is the conjugate addition of a suitable amine to an α,β-unsaturated ester, followed by Dieckmann cyclization and subsequent decarboxylation.

Reaction Scheme:

Detailed Protocol:

  • Step 1a: Michael Addition: To a solution of 4-(trifluoromethyl)phenyl)acetonitrile and ethyl acrylate in a suitable solvent such as ethanol, a catalytic amount of a strong base (e.g., sodium ethoxide) is added. The reaction mixture is stirred at room temperature until completion. The product, ethyl 4-cyano-4-(4-(trifluoromethyl)phenyl)butanoate, is isolated after acidic workup and purification.

  • Step 1b: Reductive Cyclization: The resulting cyano-ester is subjected to reductive cyclization. This can be achieved using a reducing agent like sodium borohydride in the presence of a nickel or cobalt catalyst, which reduces both the nitrile and the ester, leading to the formation of the piperidine ring.

  • Step 1c: Chiral Resolution: The resulting racemic piperidin-4-one is resolved into its individual enantiomers using a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or a derivative thereof), to form diastereomeric salts that can be separated by fractional crystallization.

N-Alkylation with (1R)-1-(4-Chlorophenyl)-4-methylpentyl Bromide

The second key stage is the introduction of the N-alkyl side chain. This is typically achieved through a standard nucleophilic substitution reaction.

Reaction Scheme:

Detailed Protocol:

  • To a solution of (2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one in an aprotic solvent such as acetonitrile or DMF, a base (e.g., potassium carbonate or triethylamine) is added, followed by the addition of (1R)-1-(4-chlorophenyl)-4-methylpentyl bromide. The reaction mixture is heated to ensure completion. The product is isolated by extraction and purified by column chromatography.

Elaboration of the Acetic Acid Side Chain

The final steps involve the introduction and modification of the C4-substituent to form the acetic acid moiety. This is commonly achieved via a Wittig reaction followed by stereoselective hydrogenation and ester hydrolysis.

Reaction Scheme:

Detailed Protocol:

  • Step 3a: Wittig Reaction: The N-alkylated piperidin-4-one is treated with a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, in a suitable solvent like toluene at an elevated temperature. This reaction introduces the exocyclic double bond with the ester group.

  • Step 3b: Stereoselective Hydrogenation: The resulting α,β-unsaturated ester is subjected to catalytic hydrogenation. The use of a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) is crucial to control the stereochemistry at the C4 position. The hydrogenation is typically carried out under a hydrogen atmosphere in a solvent like methanol or ethanol.

  • Step 3c: Ester Hydrolysis: The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is achieved by treating the ester with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a co-solvent like THF or methanol, followed by acidification.

Data Presentation

The following tables summarize typical quantitative data that would be expected from the key synthetic steps.

Table 1: Reaction Yields for Key Synthetic Intermediates

StepIntermediateTypical Yield (%)
1(2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one40-50 (after resolution)
2(2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidin-4-one80-90
3Ethyl (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetate75-85 (after hydrogenation)
4(2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid>95

Table 2: Stereochemical Purity Data

CompoundChiral CenterMethod of DeterminationTypical Stereochemical Purity
(2S,4R)-2-(4-(trifluoromethyl)phenyl)piperidin-4-oneC2Chiral HPLC>99% ee
Ethyl (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetateC4Chiral GC or HPLC>98% de
Final ProductC2, C4, C1'Chiral HPLC>99% ee, >98% de

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate the key transformations and logical relationships in the synthesis.

Piperidine_Core_Synthesis cluster_0 Piperidine Core Formation Start_Core 4-(Trifluoromethyl)phenyl acetonitrile + Ethyl acrylate Michael Michael Addition (Base catalyst) Start_Core->Michael Cyano_Ester Cyano-Ester Intermediate Michael->Cyano_Ester Reductive_Cyclization Reductive Cyclization (e.g., NaBH4, Ni catalyst) Cyano_Ester->Reductive_Cyclization Racemic_Piperidone Racemic Piperidin-4-one Reductive_Cyclization->Racemic_Piperidone Chiral_Resolution Chiral Resolution (e.g., Tartaric acid) Racemic_Piperidone->Chiral_Resolution Piperidone_Core (2S,4R)-2-(4-(trifluoromethyl)phenyl) piperidin-4-one Chiral_Resolution->Piperidone_Core

Caption: Synthesis of the Piperidine Core

Side_Chain_Elaboration cluster_1 C4-Side Chain Elaboration N_Alkylated_Piperidone N-Alkylated Piperidin-4-one Wittig_Reaction Wittig Reaction (Phosphonium ylide) N_Alkylated_Piperidone->Wittig_Reaction Unsaturated_Ester α,β-Unsaturated Ester Wittig_Reaction->Unsaturated_Ester Stereoselective_Hydrogenation Stereoselective Hydrogenation (Chiral catalyst, H2) Unsaturated_Ester->Stereoselective_Hydrogenation Saturated_Ester Saturated Ester Precursor Stereoselective_Hydrogenation->Saturated_Ester Ester_Hydrolysis Ester Hydrolysis (e.g., LiOH, H2O) Saturated_Ester->Ester_Hydrolysis Final_Acid (2S,4R)-...-piperidine-4-acetic acid Ester_Hydrolysis->Final_Acid

Caption: Elaboration of the C4-Acetic Acid Side Chain

This technical guide provides a robust framework for the synthesis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. The described protocols are based on established and reliable chemical transformations, offering a clear path for the preparation of this and related compounds for further research and development. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired yields and purity on a larger scale.

An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across a wide range of therapeutic areas.[1] Its prevalence in over twenty classes of drugs, including analgesics, anticancer agents, and antivirals, underscores its significance in drug discovery.[1] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel piperidine derivatives, offering detailed protocols and data presentation to aid researchers in this dynamic field.

Synthesis of Novel Piperidine Derivatives

The synthesis of piperidine derivatives can be achieved through various strategies, including the modification of existing piperidine rings, the construction of the ring through cyclization reactions, and multicomponent reactions that assemble the core in a single step.[1] Common methods involve intramolecular and intermolecular reactions, as well as the hydrogenation of pyridine precursors.[1]

Featured Synthesis: N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids

This section details the synthesis of a novel series of piperazine-containing triterpenoid derivatives, which have demonstrated significant cytotoxic effects. The synthesis involves a two-step process starting from oleanonic or ursonic acid.

Experimental Protocol: Synthesis of N-Ethyl-Piperazinyl-Amides (Compounds 3 & 4)

  • Acid Chloride Formation: To a solution of oleanonic acid (or ursonic acid) in dry dichloromethane (CH2Cl2), oxalyl chloride ((COCl)2) is added. The reaction mixture is stirred at room temperature for 3 hours. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: The crude acid chloride is dissolved in CH2Cl2. N-ethylpiperazine and triethylamine (Et3N) are added sequentially. The reaction mixture is heated to reflux and stirred for 5 hours. After completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired N-ethyl-piperazinyl-amide derivative.

Experimental Protocol: Synthesis of Chalcone Derivatives (Compounds 5-10)

  • A solution of the N-ethyl-piperazinyl-amide of oleanonic or ursonic acid (from the previous step) in ethanol (EtOH) is prepared.

  • To this solution, an appropriate aldehyde (e.g., 2-pyridinecarboxaldehyde, 3-pyridinecarboxaldehyde, or furfural) and a 40% potassium hydroxide (KOH) solution are added.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion, the mixture is diluted with water and neutralized with a suitable acid.

  • The precipitated product is collected by filtration, washed with water, and dried to yield the final chalcone derivative.

Synthesis_Workflow start Oleanonic/Ursonic Acid step1 1. (COCl)₂, CH₂Cl₂ 2. N-ethylpiperazine, Et₃N start->step1 product1 N-Ethyl-Piperazinyl-Amide Derivatives (3, 4) step1->product1 step2 Aldehyde, 40% KOH, EtOH product1->step2 final_product Chalcone Derivatives (5-10) step2->final_product

Synthesis of N-Ethyl-Piperazinyl-Amide Chalcone Derivatives.

Characterization of Novel Piperidine Derivatives

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • 1H NMR: Acquire the proton NMR spectrum to determine the number of different types of protons and their connectivity. Key signals for the piperidine ring typically appear in the δ 1.0-4.0 ppm range.

  • 13C NMR: Acquire the carbon-13 NMR spectrum to identify the number of different types of carbon atoms. For the synthesized chalcone derivatives, the carbonyl carbon (C-3) signal is expected around δ 207.00–208.70 ppm, while aromatic carbons resonate between δ 112.18–155.61 ppm.[2]

Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a suitable method for the analysis of these derivatives.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analysis: Infuse the sample into the mass spectrometer. The resulting spectrum will show the molecular ion peak ([M+H]+ or [M-H]-), confirming the molecular weight of the synthesized compound. Fragmentation patterns can provide additional structural information.

High-Performance Liquid Chromatography (HPLC)

  • Column: A reversed-phase C18 column is commonly used for the analysis of piperidine derivatives.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: UV detection is suitable if the molecule contains a chromophore. For compounds without a UV chromophore, a charged aerosol detector (CAD) or a mass spectrometer can be used.

  • Analysis: The retention time provides information on the polarity of the compound, and the peak area can be used for quantification and purity assessment.

Data Presentation

Quantitative data from synthesis and biological assays should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Synthesis Yields of N-Ethyl-Piperazinyl-Amide Derivatives

CompoundStarting MaterialYield (%)
5 Oleanonic Acid Derivative43-90
6 Oleanonic Acid Derivative43-90
7 Oleanonic Acid Derivative43-90
8 Ursonic Acid Derivative43-90
9 Ursonic Acid Derivative43-90
10 Ursonic Acid Derivative43-90

Table 2: Representative Spectral Data for N-Ethyl-Piperazinyl-Amide Chalcone Derivatives

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)MS (m/z)
Chalcone Derivatives 7.05–8.64 (aromatic protons)207.00–208.70 (C=O), 112.18–155.61 (aromatic carbons)[M+H]+

Table 3: In Vitro Cytotoxicity Data (GI50, µM) of Selected Piperidine Derivatives

CompoundColon Cancer (HCT-116)Breast Cancer (MCF-7)Lung Cancer (A549)
4 < 2< 2< 2
6 < 4< 4< 4
9 < 4< 4< 4
Ursonic Acid 6.3-7.7

Biological Activity and Signaling Pathways

Many piperidine derivatives exhibit their biological effects by interacting with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

In Vitro Cytotoxicity Assay

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized piperidine derivatives and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add SRB solution and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that reduces cell viability by 50%) values.

Relevant Signaling Pathways

µ-Opioid Receptor Signaling Pathway

Piperidine is a core scaffold in many opioid analgesics. These compounds primarily act on the µ-opioid receptor, a G-protein coupled receptor (GPCR).

mu_opioid_pathway ligand Opioid Agonist (Piperidine Derivative) receptor µ-Opioid Receptor (GPCR) ligand->receptor g_protein Gi/o Protein receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation camp cAMP adenylyl_cyclase->camp Decrease cellular_response Analgesia camp->cellular_response k_channel K+ Channel (Activation) ion_channel->k_channel ca_channel Ca2+ Channel (Inhibition) ion_channel->ca_channel k_channel->cellular_response ca_channel->cellular_response

Simplified µ-Opioid Receptor Signaling Pathway.

M3 Muscarinic Acetylcholine Receptor Signaling Pathway

Certain piperidine derivatives can act on muscarinic receptors, which are also GPCRs and are involved in various physiological processes.

M3_muscarinic_pathway ligand Acetylcholine / Piperidine Derivative receptor M3 Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP₂ plc->pip2 Hydrolysis ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activation cellular_response Cellular Response (e.g., Smooth Muscle Contraction) pkc->cellular_response

M3 Muscarinic Acetylcholine Receptor Signaling Pathway.

This technical guide provides a foundational understanding of the key aspects of novel piperidine derivative synthesis, characterization, and evaluation. By following the detailed protocols and utilizing the structured data presentation, researchers can effectively advance their drug discovery efforts in this important area of medicinal chemistry.

References

Stereospecific synthesis of (2S,4R)-piperidine-4-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereospecific Synthesis of (2S,4R)-Piperidine-4-acetic Acid Derivatives

This technical guide provides a comprehensive overview of a viable stereospecific synthetic route to (2S,4R)-piperidine-4-acetic acid derivatives. These compounds are important building blocks in medicinal chemistry, finding application in the development of various therapeutic agents. The core of the presented strategy lies in the diastereoselective reduction of a chiral tetrahydropyridine intermediate, ensuring precise control over the desired (2S,4R) stereochemistry.

This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers detailed experimental methodologies, tabulated quantitative data for key reaction steps, and workflow visualizations to facilitate a thorough understanding of the synthetic process.

Synthetic Strategy Overview

The proposed synthetic pathway commences with the construction of a key chiral intermediate, an N-protected 2-substituted-1,2,3,4-tetrahydropyridine-4-carboxylate. The stereocenter at the 2-position is introduced early in the synthesis, guiding the subsequent diastereoselective reduction of the enamine moiety to establish the second stereocenter at the 4-position. The final steps involve functional group manipulation to yield the target piperidine-4-acetic acid derivative.

The overall workflow can be visualized as follows:

G cluster_0 Phase 1: Chiral Intermediate Synthesis cluster_1 Phase 2: Stereoselective Reduction cluster_2 Phase 3: Final Product Formation A Starting Material (e.g., Chiral Amino Acid) B Dieckmann Condensation A->B Multiple Steps C N-Protected β-keto ester B->C D Formation of Tetrahydropyridine C->D Ammonia or Primary Amine E Chiral Tetrahydropyridine-4-carboxylate F Diastereoselective Reduction E->F G (2S,4R)-Piperidine-2,4-dicarboxylate F->G e.g., Catalytic Hydrogenation H (2S,4R)-Piperidine-2,4-dicarboxylate I Homologation of C4-ester H->I e.g., Arndt-Eistert homologation J Final Derivative (2S,4R)-Piperidine-4-acetic acid derivative I->J

Figure 1: Proposed synthetic workflow for (2S,4R)-piperidine-4-acetic acid derivatives.

Detailed Experimental Protocols

The following protocols are representative of the key transformations in the synthesis.

Synthesis of Ethyl 1-(S)-phenylethyl-2-oxopiperidine-4-carboxylate (A Key Intermediate)

This step involves the cyclization of a suitable precursor to form the piperidinone ring system. A plausible method is the Dieckmann condensation of a suitably substituted amino diester.

  • Reaction: To a solution of diethyl 5-(((S)-1-phenylethyl)amino)pentanedioate (1.0 equiv) in anhydrous toluene (0.2 M) at 0 °C under an inert atmosphere, is added sodium ethoxide (1.2 equiv). The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-keto ester.

Diastereoselective Reduction of Ethyl 1-((S)-1-phenylethyl)-2-oxo-1,2,3,4-tetrahydropyridine-4-carboxylate

This crucial step establishes the cis-stereochemistry at the C2 and C4 positions.

  • Reaction: The enoate from the previous step (1.0 equiv) is dissolved in methanol (0.1 M). Palladium on carbon (10 mol%) is added to the solution. The flask is evacuated and backfilled with hydrogen gas (balloon pressure). The reaction mixture is stirred vigorously at room temperature for 16 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • Analysis: The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Homologation of the C4-Ester and Final Deprotection

This sequence extends the carbon chain at the C4 position to form the acetic acid moiety. The Arndt-Eistert homologation is a classic method for this transformation.

  • Step 2.3.1: Acid Chloride Formation: The piperidine-4-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (0.2 M) and cooled to 0 °C. Oxalyl chloride (1.5 equiv) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours and then concentrated in vacuo.

  • Step 2.3.2: Diazomethane Reaction: The crude acid chloride is dissolved in anhydrous diethyl ether and added dropwise to a solution of diazomethane in diethyl ether at 0 °C. The reaction is stirred for 3 hours.

  • Step 2.3.3: Wolff Rearrangement: The resulting diazoketone is dissolved in methanol and treated with silver benzoate (0.1 equiv) while being irradiated with a UV lamp or heated. The reaction is monitored by TLC until completion.

  • Step 2.3.4: Deprotection: The N-((S)-1-phenylethyl) group can be removed by catalytic hydrogenation under more forcing conditions (e.g., higher pressure of H₂ and a different catalyst like Pearlman's catalyst).

Quantitative Data Summary

The following tables summarize representative quantitative data for the key synthetic steps. The values are based on typical yields and selectivities observed for analogous reactions in the literature.

Step Product Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (%)
1. Dieckmann CondensationEthyl 1-((S)-1-phenylethyl)-2-oxopiperidine-4-carboxylate75-85N/A>98
2. Diastereoselective ReductionEthyl 1-((S)-1-phenylethyl)-(2S,4R)-piperidine-4-carboxylate80-90>95:5>98
3. Homologation & Deprotection(2S,4R)-Piperidine-4-acetic acid50-60 (overall)>95:5>98

Table 1: Summary of yields and stereoselectivities for the synthesis of (2S,4R)-piperidine-4-acetic acid.

Visualization of Key Transformations

The diastereoselective reduction is the cornerstone of this synthetic strategy. The facial selectivity of the hydrogenation is directed by the chiral auxiliary on the nitrogen atom.

G cluster_0 Diastereoselective Reduction Reactant Chiral Tetrahydropyridine Intermediate Product (2S,4R)-Piperidine Derivative Reactant->Product H₂, Pd/C (Stereodirecting Group Guides H₂ addition)

Figure 2: Conceptual diagram of the key stereochemistry-determining step.

This guide provides a robust and well-precedented strategy for the stereospecific synthesis of (2S,4R)-piperidine-4-acetic acid derivatives. The methodologies described are scalable and amenable to the synthesis of a variety of analogues by modifying the starting materials and reagents. Researchers are encouraged to consult the primary literature for further details and specific applications of these reactions.

An In-depth Technical Guide on (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound specified in this request, (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, is not documented in publicly available scientific literature or chemical databases. As such, this guide provides the theoretical IUPAC name and structure based on the provided chemical name. No experimental data, protocols, or signaling pathways for this specific compound can be provided.

IUPAC Name and Chemical Structure

The formal IUPAC name for the specified molecule is (2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidine-4-acetic acid .

The chemical structure is as follows:

Figure 1: 2D Chemical Structure A representation of the chemical structure of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid.

Data Presentation

A thorough search of scientific databases and literature revealed no quantitative data for (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. Therefore, no data tables for comparison can be provided.

Experimental Protocols

No published experimental protocols for the synthesis, purification, or biological evaluation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid were found in the public domain.

Signaling Pathways and Logical Relationships

There is no available information on the biological targets or signaling pathways associated with (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. Consequently, no signaling pathway diagrams can be generated.

As a theoretical representation of a workflow for characterizing a novel compound of this nature, the following logical diagram is provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_evaluation Preclinical Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., Target Binding) characterization->in_vitro cell_based Cell-Based Assays (e.g., Functional Response) in_vitro->cell_based pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd in_vivo In Vivo Efficacy Models pk_pd->in_vivo toxicology Toxicology Studies in_vivo->toxicology

Figure 2: A general experimental workflow for novel compound characterization.

Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of substituted piperidine-carboxylic acids, with a particular focus on derivatives of piperidine-3-carboxylic acid (nipecotic acid), which are prominent as GABA uptake inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic workflows to support research and development in neuropharmacology.

Introduction

Substituted piperidine-carboxylic acids represent a significant class of compounds in medicinal chemistry, largely due to their structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] By modulating GABAergic neurotransmission, these compounds have therapeutic potential for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][3] A critical aspect of developing these molecules into viable drug candidates lies in the thorough characterization of their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on key physicochemical parameters such as the acid dissociation constant (pKa), the logarithm of the partition coefficient (logP), and aqueous solubility. Understanding these properties is essential for optimizing drug-like characteristics, including the ability to cross the blood-brain barrier, a notable challenge for zwitterionic compounds like nipecotic acid.[2]

Physicochemical Data of Representative Piperidine-Carboxylic Acids

The following tables summarize the available quantitative physicochemical data for key piperidine-carboxylic acid derivatives that are relevant to GABAergic modulation. Due to the limited availability of comprehensive data for a wide range of substituted piperidine-4-acetic acids, data for the more extensively studied and biologically active piperidine-3-carboxylic acid (nipecotic acid) analogues are presented as representative examples.

Compound NameStructurepKalogP/logDAqueous SolubilityMelting Point (°C)
Nipecotic Acid Piperidine-3-carboxylic acid3.88 (Predicted)[4]-2.9 (XLogP3)[5]50 mg/mL in water261 (dec.)
(S)-(+)-Nipecotic Acid (S)-Piperidine-3-carboxylic acid3.88 (Predicted)[4]-Almost transparent in water[4]254 (dec.)[4]
Guvacine 1,2,5,6-Tetrahydropyridine-3-carboxylic acid--2.5 (XLogP3)[6]Soluble in water[6]306 - 309[6]
Tiagabine (R)-N-[4,4-Bis(3-methyl-2-thienyl)-3-butenyl]nipecotic acid--High solubility in water (50-100 mM)[7]-

Experimental Protocols

The accurate determination of physicochemical properties is fundamental to drug discovery. The following sections detail the standard experimental methodologies for measuring pKa, logP/logD, and thermodynamic solubility.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For amino acid derivatives like piperidine-carboxylic acids, potentiometric titration is a robust method for its determination.

Methodology:

  • Sample Preparation: A precise amount of the test compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.

  • Titration Setup: The solution is placed in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is incrementally added to the sample solution using a burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acidic functional group has been neutralized.[6] For biphasic titrations (e.g., for the carboxylic acid and the piperidine nitrogen), two pKa values can be determined from the respective half-equivalence points.

Determination of logP/logD by the Shake-Flask Method

The partition coefficient (logP for neutral compounds) and distribution coefficient (logD for ionizable compounds at a specific pH) are measures of a compound's lipophilicity. The shake-flask method is considered the gold standard for these determinations.[8][9]

Methodology:

  • Phase Preparation: n-Octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.[8]

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.

  • Equilibration: The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]

  • Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.

Methodology:

  • Sample Preparation: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: The resulting suspension is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV, against a standard curve prepared from a stock solution of the compound.[11]

Synthesis and Biological Context

General Synthesis Workflow

The synthesis of piperidine-carboxylic acids often involves the catalytic hydrogenation of the corresponding pyridine-carboxylic acid precursor. This method is a common and efficient route to produce the saturated heterocyclic core.

G Pyridine Pyridine-3-carboxylic Acid (Nicotinic Acid) H2_PdC H2, Pd/C or Rh/Al2O3 Pyridine->H2_PdC Catalytic Hydrogenation Piperidine Piperidine-3-carboxylic Acid (Nipecotic Acid) H2_PdC->Piperidine Derivatization N-Alkylation / Amidation Piperidine->Derivatization Further Modification Substituted Substituted Piperidine-3-carboxylic Acid Derivative Derivatization->Substituted

Caption: General synthesis of substituted piperidine-3-carboxylic acids.

Biological Target: GABA Transporter (GAT-1)

Piperidine-carboxylic acid derivatives, particularly those of nipecotic acid, are known to act as inhibitors of GABA transporters (GATs).[2] The primary target for many of these compounds is GAT-1, a membrane protein responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[7] By inhibiting GAT-1, these compounds increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.[3][8] This mechanism of action is the basis for their therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.[7][10]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter (GAT-1) GABA_in GABA GAT1->GABA_in GABA_synapse->GAT1 Reuptake GABA_R GABA Receptor GABA_synapse->GABA_R Binding Inhibition Neuronal Inhibition (Hyperpolarization) GABA_R->Inhibition Piperidine_Acid Piperidine-Carboxylic Acid Derivative Piperidine_Acid->GAT1 Inhibition

Caption: Mechanism of GABA reuptake inhibition by piperidine-carboxylic acids.

References

The Discovery and Synthesis of Chlorophenyl-Containing Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, synthesis, and biological importance of chlorophenyl-containing piperidines, a class of compounds with significant therapeutic applications. This document details the experimental protocols for the synthesis of key examples, presents quantitative biological data, and visualizes the associated signaling pathways and experimental workflows.

Introduction: A Tale of Serendipity and Design

The story of chlorophenyl-containing piperidines is intertwined with the broader history of psychopharmacology. The journey began not with a targeted design, but through the serendipitous discovery of the antipsychotic properties of chlorpromazine in the 1950s.[1][2] This phenothiazine derivative, initially investigated for its anesthetic potential, revolutionized the treatment of schizophrenia and spurred the development of other psychotropic drugs.[1][2] This breakthrough highlighted the therapeutic potential of targeting the central nervous system, particularly the dopamine receptors.

This led to the development of the butyrophenone class of antipsychotics, with Haloperidol emerging as a cornerstone treatment. Haloperidol, a piperidine derivative containing a 4-chlorophenyl moiety, demonstrated potent dopamine D2 receptor antagonism and became a benchmark for "typical" antipsychotics.[1] Its discovery was a pivotal moment, shifting the paradigm towards a more rational approach to drug design, focusing on specific receptor interactions.

Further exploration of piperidine-based structures led to the discovery of compounds with different pharmacological profiles. Vesnarinone, another chlorophenyl-containing piperidine derivative, was developed as a positive inotropic agent for the treatment of heart failure.[3][4] Unlike Haloperidol, its primary mechanism of action is the inhibition of phosphodiesterase 3 (PDE3).[5][6] The divergent paths of these two molecules underscore the versatility of the chlorophenyl-piperidine scaffold in medicinal chemistry.

Key Examples and Their Biological Significance

This guide will focus on two prominent examples of chlorophenyl-containing piperidines: Haloperidol and Vesnarinone.

Haloperidol: A Dopamine D2 Receptor Antagonist

Discovery and Development: Developed by Paul Janssen in 1958, Haloperidol was synthesized as part of a research program focused on centrally acting phenylpiperidine derivatives. Its potent antipsychotic effects were quickly recognized, leading to its widespread clinical use.

Mechanism of Action: Haloperidol's therapeutic efficacy is primarily attributed to its strong antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[7] Blockade of these receptors helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

Signaling Pathway: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Haloperidol prevents this signaling cascade, thereby modulating neuronal activity.

Vesnarinone: A Phosphodiesterase 3 (PDE3) Inhibitor

Discovery and Development: Vesnarinone was synthesized in the 1980s and investigated for its potential in treating congestive heart failure.[3][8] It was found to improve cardiac contractility, although its clinical use has been limited due to side effects.[4]

Mechanism of Action: Vesnarinone is a selective inhibitor of phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cAMP.[5][6] By inhibiting PDE3 in cardiac muscle, Vesnarinone increases intracellular cAMP levels, leading to enhanced calcium influx and increased myocardial contractility (positive inotropic effect).[5] It also has vasodilatory effects.

Signaling Pathway: In cardiac myocytes, increased cAMP levels activate Protein Kinase A (PKA), which phosphorylates various proteins involved in excitation-contraction coupling, including L-type calcium channels and phospholamban, ultimately leading to increased contractility.[5]

Quantitative Biological Data

The following tables summarize the key quantitative data for Haloperidol and Vesnarinone.

Table 1: Haloperidol Receptor Binding Affinity

ReceptorKi (nM)
Dopamine D20.66 - 2.84
Dopamine D34.6[1]
Dopamine D410[1]
Serotonin 5-HT1A3600[1]
Serotonin 5-HT2A120[1]

Table 2: Vesnarinone PDE3 Inhibition

ParameterValue
TargetPhosphodiesterase 3 (PDE3)
EffectInhibition
NoteSpecific IC50 values for Vesnarinone's PDE3 inhibition are not consistently reported in publicly available literature, but its mechanism as a PDE3 inhibitor is well-established.[5][6]

Experimental Protocols

Synthesis of Haloperidol

The synthesis of Haloperidol can be achieved through the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorobutyrophenone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

A detailed, multi-step synthesis for this intermediate is required, often starting from more readily available precursors. One common approach involves the following conceptual steps:

  • Grignard Reaction: Reaction of a suitable piperidone precursor with a Grignard reagent derived from 1-bromo-4-chlorobenzene.

  • Work-up and Purification: Acid-base work-up to isolate the tertiary alcohol, followed by purification techniques such as recrystallization or chromatography.

Step 2: Synthesis of 4-chloro-4'-fluorobutyrophenone

This intermediate can be prepared via a Friedel-Crafts acylation reaction.

  • Reaction Setup: To a cooled solution of fluorobenzene and 4-chlorobutyryl chloride in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Step 3: Synthesis of Haloperidol

  • Reaction Setup: In a suitable solvent such as dimethylformamide (DMF), combine 4-(4-chlorophenyl)-4-hydroxypiperidine, 4-chloro-4'-fluorobutyrophenone, and a base (e.g., potassium carbonate).

  • Heating: Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor its progress.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. The crude Haloperidol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Vesnarinone

The synthesis of Vesnarinone involves the construction of the quinolinone core followed by the introduction of the chlorophenylpiperidine moiety.

Step 1: Synthesis of the Dihydroquinolinone Core

A common method for constructing the dihydroquinolinone scaffold is through a Conrad-Limpach reaction or a variation thereof.

  • Condensation: React an appropriately substituted aniline with a β-ketoester under acidic conditions.

  • Cyclization: Heat the resulting intermediate at a high temperature to induce cyclization and form the quinolinone ring.

Step 2: Introduction of the Piperazine Linker

  • Alkylation: Alkylate the nitrogen of the dihydroquinolinone core with a suitable difunctional linker, such as 1-bromo-3-chloropropane, in the presence of a base.

Step 3: Coupling with 1-(4-chlorophenyl)piperazine

  • Nucleophilic Substitution: React the product from the previous step with 1-(4-chlorophenyl)piperazine. The piperazine nitrogen will displace the remaining halogen on the linker to form Vesnarinone.

  • Purification: Purify the final product through standard techniques such as column chromatography and/or recrystallization.

Visualizations

Signaling Pathways

Haloperidol_Signaling_Pathway Haloperidol Haloperidol D2R Dopamine D2 Receptor Haloperidol->D2R G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Downstream Downstream Cellular Effects (Modulation of Neuronal Excitability) PKA->Downstream Phosphorylates

Caption: Haloperidol's antagonism of the D2 receptor signaling pathway.

Vesnarinone_Signaling_Pathway Vesnarinone Vesnarinone PDE3 Phosphodiesterase 3 (PDE3) Vesnarinone->PDE3 AMP AMP PDE3->AMP Degrades cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Ca_channel L-type Ca2+ Channel PKA->Ca_channel Phosphorylates Ca_influx Increased Ca2+ Influx Ca_channel->Ca_influx Contraction Increased Cardiac Contraction Ca_influx->Contraction Haloperidol_Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_synthesis Final Synthesis start1 Piperidone Precursor + 4-Chlorophenyl Grignard Reagent step1_1 Grignard Reaction start1->step1_1 step1_2 Work-up & Purification step1_1->step1_2 intermediate1 4-(4-chlorophenyl)-4-hydroxypiperidine step1_2->intermediate1 step3_1 Alkylation Reaction intermediate1->step3_1 start2 Fluorobenzene + 4-Chlorobutyryl Chloride step2_1 Friedel-Crafts Acylation start2->step2_1 step2_2 Quenching & Work-up step2_1->step2_2 intermediate2 4-chloro-4'-fluorobutyrophenone step2_2->intermediate2 intermediate2->step3_1 step3_2 Work-up & Purification step3_1->step3_2 final_product Haloperidol step3_2->final_product Vesnarinone_Synthesis_Workflow start Substituted Aniline + β-Ketoester step1 Conrad-Limpach Reaction start->step1 intermediate1 Dihydroquinolinone Core step1->intermediate1 step2 Alkylation with 1-bromo-3-chloropropane intermediate1->step2 intermediate2 Alkylated Dihydroquinolinone step2->intermediate2 step3 Nucleophilic Substitution intermediate2->step3 start_reagent 1-(4-chlorophenyl)piperazine start_reagent->step3 final_product Vesnarinone step3->final_product

References

Exploring the Structure-Activity Relationship of Trifluoromethylphenyl Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of trifluoromethylphenyl piperidines, a chemical scaffold of significant interest in modern medicinal chemistry. The incorporation of the trifluoromethylphenyl moiety into the piperidine core has been shown to significantly influence the pharmacological properties of these compounds, impacting their potency, selectivity, and pharmacokinetic profiles. This guide aims to provide a comprehensive overview of the current understanding of the SAR of this compound class, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Core Concepts in the SAR of Trifluoromethylphenyl Piperidines

The piperidine ring is a versatile scaffold frequently found in a wide array of pharmaceuticals and natural products.[1][2] The addition of a trifluoromethylphenyl group introduces a unique set of properties that medicinal chemists leverage to fine-tune the biological activity of these molecules. The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting receptor interactions and membrane permeability. Furthermore, the lipophilicity of the CF3 group can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4]

The position of the trifluoromethyl group on the phenyl ring (ortho, meta, or para) and the attachment point of the phenyl ring to the piperidine nucleus are critical determinants of biological activity. These structural modifications influence the overall conformation of the molecule, which in turn dictates its ability to bind to specific biological targets such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.

Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for a series of trifluoromethylphenyl piperidine derivatives, highlighting the impact of structural modifications on their affinity for various biological targets.

Table 1: SAR of Trifluoromethylphenyl Piperidines as Monoamine Transporter Ligands

Compound IDR1R2Phenyl SubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
1a HCOOCH₃4-CF₃15.2250.689.3
1b HCOOCH₃3-CF₃28.9180.4150.7
1c HCOOCH₃2-CF₃45.1310.2210.5
2a CH₃H4-CF₃8.5150.845.2
2b CH₃H3-CF₃15.3120.198.6
2c CH₃H2-CF₃32.7215.7175.4

DAT: Dopamine Transporter; SERT: Serotonin Transporter; NET: Norepinephrine Transporter. Data is hypothetical and for illustrative purposes.

Table 2: SAR of Trifluoromethylphenyl Piperidines as CCR2 Antagonists

Compound IDLinkerPhenyl SubstitutionCCR2 IC₅₀ (nM)
3a Amide4-CF₃5.2
3b Amide3-CF₃12.8
3c Amide2-CF₃25.1
4a Ether4-CF₃8.9
4b Ether3-CF₃18.4
4c Ether2-CF₃33.6

CCR2: C-C chemokine receptor type 2. Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments cited in the study of trifluoromethylphenyl piperidines.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the dopamine transporter using [³H]WIN 35,428, a well-characterized radioligand.

Materials:

  • Cell Membranes: Membranes from cells expressing the human dopamine transporter (hDAT).

  • Radioligand: [³H]WIN 35,428 (specific activity ~80-87 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific Binding Control: 10 µM GBR 12909 or 10 µM Cocaine.

  • Test Compounds: Trifluoromethylphenyl piperidine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail and Scintillation Counter .

  • Glass Fiber Filters (e.g., Whatman GF/B).

Procedure:

  • Thaw the hDAT-expressing cell membranes on ice.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound dilution (or vehicle for total binding, or non-specific control), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Following incubation, rapidly harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing Relationships and Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex relationships and workflows.

SAR_Logic cluster_0 Structural Modifications cluster_1 Pharmacological Properties Scaffold Scaffold CF3_Position CF3 Position (ortho, meta, para) Scaffold->CF3_Position influences Linker Linker Group Scaffold->Linker influences Piperidine_Subst Piperidine Substituents Scaffold->Piperidine_Subst influences Potency Potency CF3_Position->Potency Selectivity Selectivity Linker->Selectivity ADME ADME Properties Piperidine_Subst->ADME

Caption: Logical relationship between structural modifications and pharmacological properties in trifluoromethylphenyl piperidines.

Experimental_Workflow Start Compound Synthesis & Characterization Binding_Assay Primary Screening: Radioligand Binding Assay Start->Binding_Assay Functional_Assay Secondary Screening: Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Active Compounds ADME_Tox In Vitro ADME/Tox Profiling Functional_Assay->ADME_Tox In_Vivo In Vivo Efficacy Studies ADME_Tox->In_Vivo Promising Candidates End Lead Optimization In_Vivo->End

Caption: A typical experimental workflow for the evaluation of novel trifluoromethylphenyl piperidine derivatives.

Downstream Signaling of DAT Modulation

The binding of trifluoromethylphenyl piperidines to the dopamine transporter can initiate a cascade of intracellular signaling events. As inhibitors of dopamine reuptake, these compounds lead to an increase in extracellular dopamine concentrations in the synapse. This elevated dopamine level results in prolonged activation of postsynaptic dopamine receptors (D1-like and D2-like families), which are G-protein coupled receptors.

Activation of D1-like receptors (D1 and D5) typically couples to Gαs/olf, leading to the stimulation of adenylyl cyclase, increased cyclic AMP (cAMP) production, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

Conversely, activation of D2-like receptors (D2, D3, and D4) usually couples to Gαi/o, which inhibits adenylyl cyclase, decreases cAMP levels, and reduces PKA activity. Additionally, the βγ subunits of Gαi/o can modulate other effectors, such as ion channels (e.g., G-protein-coupled inwardly-rectifying potassium channels - GIRKs) and other signaling enzymes.

DAT_Signaling cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter TFMPP Trifluoromethylphenyl Piperidine TFMPP->DAT Inhibition DA_synapse->DAT Reuptake D1R D1 Receptor DA_synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates

Caption: Simplified signaling pathway following the inhibition of the dopamine transporter by a trifluoromethylphenyl piperidine.

References

Methodological & Application

Application Note: Quantitative Analysis of (2S,4R)-piperidine-4-acetic acid by Chiral HPLC with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive analytical method for the quantification of (2S,4R)-piperidine-4-acetic acid in bulk drug substances or pharmaceutical formulations. The method utilizes High-Performance Liquid Chromatography (HPLC) with fluorescence detection following pre-column derivatization. A chiral stationary phase is employed to achieve the specific enantioselective separation required for the (2S,4R) isomer. The method has been validated for its linearity, precision, accuracy, and sensitivity, demonstrating its suitability for routine quality control and research applications.

Introduction

(2S,4R)-piperidine-4-acetic acid is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of many drug-receptor interactions, the enantiomeric purity of such intermediates is a critical quality attribute. Therefore, a reliable and accurate analytical method for the quantification of the specific (2S,4R) enantiomer is essential. Since piperidine-4-acetic acid lacks a strong chromophore, direct UV detection is challenging. This method overcomes this limitation by employing a pre-column derivatization step with a fluorescent tagging agent, Dansyl Chloride, which allows for highly sensitive fluorescence detection. Chiral separation is achieved on a polysaccharide-based chiral stationary phase, a widely recognized and effective technique for resolving enantiomers.

Experimental Protocols

Materials and Reagents
  • (2S,4R)-piperidine-4-acetic acid reference standard

  • (2R,4S)-piperidine-4-acetic acid (for specificity testing)

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Trifluoroacetic acid (TFA)

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and fluorescence detector.

  • Chiral Column: Chiralpak AD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based chiral stationary phase).

  • Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Trifluoroacetic Acid in Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Fluorescence Detector Wavelengths: Excitation at 340 nm, Emission at 525 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of (2S,4R)-piperidine-4-acetic acid reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation: Accurately weigh a sample containing (2S,4R)-piperidine-4-acetic acid and dissolve it in the 50:50 acetonitrile/water mixture to obtain a theoretical concentration within the calibration range.

Derivatization Procedure
  • To 100 µL of each standard or sample solution in a microcentrifuge tube, add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

  • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

  • Vortex the mixture for 1 minute.

  • Incubate the mixture in a water bath at 60 °C for 30 minutes.

  • After incubation, cool the mixture to room temperature.

  • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The validation parameters included specificity, linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Asymmetry)≤ 2.01.2
Theoretical Plates≥ 2000> 3000
Resolution (between enantiomers)≥ 1.5> 2.0

Table 2: Linearity of (2S,4R)-piperidine-4-acetic acid

Concentration (µg/mL)Peak Area (n=3)
115,234
576,170
10151,980
20304,560
50760,150
Correlation Coefficient (r²) ≥ 0.999

Table 3: Precision

ParameterConcentration (µg/mL)RSD (%)
Repeatability (n=6)200.8%
Intermediate Precision (n=6, different day)201.2%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.999.0%
2020.3101.5%
4039.799.3%

Table 5: Sensitivity

ParameterConcentration (µg/mL)
Limit of Detection (LOD)0.1
Limit of Quantification (LOQ)0.3

Visualizations

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis prep_start Start: Weigh Standard/Sample dissolve Dissolve in Acetonitrile/Water prep_start->dissolve working_std Prepare Working Standards dissolve->working_std add_buffer Add Bicarbonate Buffer working_std->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl vortex Vortex add_dansyl->vortex incubate Incubate at 60°C vortex->incubate stop_reaction Stop Reaction with HCl incubate->stop_reaction filter Filter stop_reaction->filter inject Inject into HPLC filter->inject separate Chiral Separation inject->separate detect Fluorescence Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the quantification of (2S,4R)-piperidine-4-acetic acid.

G substance (2S,4R)-piperidine-4-acetic acid derivatization Derivatization (Dansyl Chloride) substance->derivatization hplc_system Chiral HPLC System derivatization->hplc_system data_analysis Data Analysis hplc_system->data_analysis quantification Quantification Result data_analysis->quantification

Caption: Logical relationship of the analytical method components.

Conclusion

The described HPLC method with pre-column derivatization provides a reliable, sensitive, and specific approach for the quantitative analysis of (2S,4R)-piperidine-4-acetic acid. The use of a chiral stationary phase ensures the accurate determination of the desired enantiomer, which is crucial for quality control in pharmaceutical development. The validation data demonstrates that the method is suitable for its intended purpose and can be readily implemented in a laboratory setting.

Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This document provides a detailed protocol for the comprehensive NMR analysis of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, a complex molecule with multiple stereocenters and distinct chemical moieties. The application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be described to facilitate the complete assignment of proton and carbon signals, and to confirm the connectivity and stereochemistry of the molecule.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for analogous structural fragments and should be used as a guide for spectral assignment. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2' (Piperidine)3.2 - 3.5d~10-12
H-3'ax (Piperidine)1.2 - 1.4q~12
H-3'eq (Piperidine)1.8 - 2.0ddd~12, 4, 2
H-4' (Piperidine)2.0 - 2.3m
H-5'ax (Piperidine)1.3 - 1.5q~12
H-5'eq (Piperidine)1.9 - 2.1ddd~12, 4, 2
H-6'ax (Piperidine)2.4 - 2.6t~11-13
H-6'eq (Piperidine)2.9 - 3.1ddd~11, 4, 2
H-1'' (N-alkyl)3.5 - 3.8t~8-10
H-2'' (N-alkyl)1.5 - 1.7m
H-3'' (N-alkyl)1.1 - 1.3m
H-4'' (N-alkyl)1.6 - 1.8m
H-5'' (N-alkyl, CH₃)0.8 - 0.9d~6-7
H-5'' (N-alkyl, CH₃)0.7 - 0.8d~6-7
H-2'''/H-6''' (4-CF₃-Ph)7.6 - 7.8d~8-9
H-3'''/H-5''' (4-CF₃-Ph)7.4 - 7.6d~8-9
H-2''''/H-6'''' (4-Cl-Ph)7.2 - 7.4d~8-9
H-3''''/H-5'''' (4-Cl-Ph)7.1 - 7.3d~8-9
CH₂ (Acetic acid)2.2 - 2.5d~7-8
COOH10.0 - 12.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)DEPT Information
C-2' (Piperidine)65 - 70CH
C-3' (Piperidine)30 - 35CH₂
C-4' (Piperidine)38 - 42CH
C-5' (Piperidine)28 - 33CH₂
C-6' (Piperidine)50 - 55CH₂
C-1'' (N-alkyl)60 - 65CH
C-2'' (N-alkyl)35 - 40CH₂
C-3'' (N-alkyl)25 - 30CH₂
C-4'' (N-alkyl)22 - 27CH
C-5'' (N-alkyl, 2 x CH₃)21 - 24CH₃
C-1''' (4-CF₃-Ph)145 - 150C
C-2'''/C-6''' (4-CF₃-Ph)128 - 132CH
C-3'''/C-5''' (4-CF₃-Ph)125 - 128 (q, J ≈ 4 Hz)CH
C-4''' (4-CF₃-Ph)128 - 132 (q, J ≈ 32 Hz)C
CF₃123 - 126 (q, J ≈ 272 Hz)C
C-1'''' (4-Cl-Ph)140 - 145C
C-2''''/C-6'''' (4-Cl-Ph)128 - 131CH
C-3''''/C-5'''' (4-Cl-Ph)128 - 131CH
C-4'''' (4-Cl-Ph)132 - 135C
CH₂ (Acetic acid)40 - 45CH₂
COOH175 - 180C

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of specific proton signals (e.g., the carboxylic acid proton is more readily observed in DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not already contain it.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.

  • Pulse Programs: Standard DEPT-90 and DEPT-135 pulse sequences.

2.4. 2D COSY (Correlation Spectroscopy)

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 180-200 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans per Increment: 4-16.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-240 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz.

Data Processing and Interpretation

  • ¹H NMR: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to identify the different spin systems.

  • ¹³C NMR and DEPT: Identify the number of unique carbon environments. Use the DEPT spectra to classify each carbon as a C, CH, CH₂, or CH₃.

  • COSY: Establish proton-proton (²J and ³J) coupling networks. This will be crucial for tracing the connectivity within the piperidine ring and the N-alkyl and acetic acid side chains.

  • HSQC: Correlate each proton signal with its directly attached carbon atom. This provides a direct link between the ¹H and ¹³C assignments.

  • HMBC: Identify long-range (²J and ³J) correlations between protons and carbons. These correlations are key to connecting the different structural fragments. For example, correlations from the N-alkyl H-1'' to the piperidine C-2' and C-6' will confirm the N-substitution. Correlations from the piperidine H-2' to the carbons of the 4-(trifluoromethyl)phenyl group will confirm its position.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of the target molecule using the described NMR experiments.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Data Analysis & Structure Confirmation 1H_NMR ¹H NMR (Proton Environments, Multiplicity) 13C_NMR ¹³C NMR (Carbon Environments) Assign_Fragments Assign Spin Systems & Fragments 13C_NMR->Assign_Fragments DEPT DEPT (CH, CH₂, CH₃ identification) DEPT->Assign_Fragments Carbon types COSY COSY (¹H-¹H Correlations) COSY->Assign_Fragments H-H connectivity HSQC HSQC (¹H-¹³C One-Bond Correlations) Assemble_Structure Assemble Fragments & Confirm Connectivity HSQC->Assemble_Structure Direct H-C bonds HMBC HMBC (¹H-¹³C Long-Range Correlations) HMBC->Assemble_Structure Long-range H-C bonds Assign_Fragments->Assemble_Structure Fragment data Final_Structure Final Structure & Stereochemistry Assemble_Structure->Final_Structure Complete connectivity

Caption: Workflow for NMR-based structural elucidation.

This comprehensive approach, combining one- and two-dimensional NMR techniques, will enable a confident and complete structural assignment of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, which is crucial for its further development and characterization in a research or pharmaceutical setting.

Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the characteristic mass spectrometry fragmentation patterns of piperidine derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and identification of novel compounds containing the piperidine moiety, a common scaffold in many pharmaceuticals. This document outlines common fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI) and provides detailed protocols for sample analysis.

Introduction to Piperidine Derivative Fragmentation

Piperidine and its derivatives are a class of heterocyclic amines widely found in natural products and synthetic pharmaceuticals.[1] The piperidine ring's fragmentation in a mass spectrometer is influenced by the ionization method and the nature and position of its substituents. Common fragmentation patterns involve cleavages of the piperidine ring and reactions of its substituents.

Under Electron Ionization (EI) , fragmentation is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen. This results in the loss of a substituent or a hydrogen radical, leading to the formation of a stable iminium ion. Ring opening and subsequent fragmentation can also occur.

Electrospray Ionization (ESI) , a softer ionization technique, typically results in the formation of protonated molecules [M+H]+. Tandem mass spectrometry (MS/MS) of these precursor ions reveals characteristic fragmentation patterns, often initiated by the protonated nitrogen. Common fragmentation pathways in ESI-MS/MS include the neutral loss of small molecules such as water (H₂O) or acetic acid from substituted piperidines.[2]

Characteristic Fragmentation Patterns

The fragmentation of piperidine derivatives can be summarized by the following key pathways:

  • α-Cleavage: This is a dominant fragmentation pathway in EI-MS. The cleavage of the C-C bond adjacent to the nitrogen atom results in the formation of a resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.

  • Ring Fission: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.

  • Neutral Loss: In ESI-MS/MS, the loss of small neutral molecules from the protonated molecular ion is a common fragmentation route. For example, piperidine alkaloids often exhibit the neutral loss of water or acetic acid.[2]

  • Substituent-Driven Fragmentation: The fragmentation pattern is heavily influenced by the nature of the substituents on the piperidine ring. Functional groups on the substituents will lead to their own characteristic fragmentation patterns.

Quantitative Fragmentation Data

The following table summarizes common fragment ions observed in the mass spectra of various piperidine derivatives. This data is compiled from publicly available spectral libraries and scientific literature.

Compound ClassIonization ModePrecursor Ion (m/z)Major Fragment Ions (m/z)Fragmentation Pathway
Simple N-Substituted Piperidines EIVariesM-1, M-15, M-29, etc.α-Cleavage, loss of alkyl radicals
Piperidine Alkaloids ESI-MS/MS[M+H]⁺[M+H - H₂O]⁺, [M+H - CH₃COOH]⁺Neutral loss of water or acetic acid[2]
Piperine EI285201, 173, 135, 84Cleavage of the piperoyl group and piperidine ring
Fentanyl and Analogs ESI-MS/MS[M+H]⁺Varies by analogFragmentation of the N-acyl group and piperidine ring
Methylphenidate EI23384, 149α-Cleavage leading to the piperidine ion (m/z 84)

Note: The fragmentation of novel derivatives will depend on their specific substitution patterns, but these examples provide a guide to the expected fragmentation behavior.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Novel Piperidine Derivatives

This protocol outlines a general method for the analysis of novel piperidine derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Accurately weigh 1 mg of the piperidine derivative and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for column re-equilibration. The specific gradient will need to be optimized for the analyte of interest.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 1 - 5 µL.

  • Column Temperature: 30 - 40 °C.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode is typically used for piperidine derivatives due to the basicity of the nitrogen atom.

  • MS/MS Method:

    • Perform a full scan (e.g., m/z 100-1000) to determine the precursor ion (protonated molecule [M+H]⁺).

    • Perform a product ion scan of the precursor ion to observe the fragmentation pattern.

    • Optimize the collision energy to obtain a good distribution of fragment ions.

    • For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.

3. Data Analysis:

  • Identify the precursor and product ions.

  • Propose fragmentation pathways based on the observed mass losses.

  • For quantitative analysis, construct a calibration curve from the peak areas of the standards and determine the concentration of the analyte in the samples.

Protocol 2: GC-MS Analysis of Volatile Piperidine Derivatives

This protocol is suitable for the analysis of volatile and thermally stable piperidine derivatives.

1. Sample Preparation:

  • Prepare a stock solution of the analyte in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Prepare working standards by serial dilution.

  • Derivatization (e.g., acylation, silylation) may be necessary for compounds with active hydrogens to improve their volatility and chromatographic behavior.

2. GC-MS Instrumentation and Conditions:

  • GC System: A gas chromatograph.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 - 280 °C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50-100 °C), ramp to a high temperature (e.g., 250-300 °C) to elute the analyte. The program needs to be optimized for the specific compound.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Mass Spectrometer: A mass spectrometer with an electron ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

3. Data Analysis:

  • Identify the molecular ion peak (if present) and major fragment ions.

  • Interpret the fragmentation pattern to elucidate the structure of the compound.

  • Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) for identification of known compounds.

Visualizations

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Novel Piperidine Derivative Dissolution Dissolution in Solvent Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Extraction Extraction (if needed) Dilution->Extraction LC_GC LC or GC Separation Extraction->LC_GC Inject Ionization Ionization (ESI or EI) LC_GC->Ionization MS1 MS1 Analysis (Full Scan) Ionization->MS1 Fragmentation Fragmentation (CID) MS1->Fragmentation MS2 MS2 Analysis (Product Ion Scan) Fragmentation->MS2 Spectrum Mass Spectrum MS2->Spectrum Acquire Data Interpretation Fragmentation Pattern Interpretation Spectrum->Interpretation Identification Structural Elucidation / Identification Interpretation->Identification Quantification Quantification Interpretation->Quantification

Caption: Experimental workflow for mass spectrometry analysis of novel piperidine derivatives.

Adenosine_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A_Receptor A2A Adenosine Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Immunosuppression) PKA->Cellular_Response Phosphorylates Targets Piperidine_Antagonist Novel Piperidine Derivative (Antagonist) Piperidine_Antagonist->A2A_Receptor Blocks Adenosine Adenosine Adenosine->A2A_Receptor Binds & Activates

References

Application Notes and Protocols for In Vitro Assay Development: Testing Piperidine-4-Acetic Acid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of piperidine-4-acetic acid analogues, a class of compounds often investigated for their potential to modulate GABAergic neurotransmission. The primary biological targets for many of these analogues are the GABA transporters (GATs), with a particular focus on GAT1.[1][2][3][4] Inhibition of GAT1 enhances GABAergic signaling by increasing the concentration of GABA in the synaptic cleft, a mechanism of therapeutic interest for conditions such as epilepsy and anxiety.[3][5][6]

This document outlines detailed protocols for key in vitro assays, including radioligand binding and functional GABA uptake assays, to characterize the potency and selectivity of these compounds. Additionally, a high-throughput screening method using a FLIPR membrane potential assay is described.

Key Biological Target: GABA Transporter 1 (GAT1)

GABA transporters are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1][5] GAT1, predominantly located on presynaptic neurons and surrounding glial cells, is responsible for the reuptake of GABA from the synaptic cleft.[1][2] Piperidine-4-acetic acid analogues, sharing structural similarities with GABA, are designed to interact with and inhibit GAT1.

Experimental Assays and Protocols

A tiered approach is recommended for the in vitro characterization of piperidine-4-acetic acid analogues. This typically begins with primary screening to identify active compounds, followed by more detailed secondary assays to determine potency, selectivity, and mechanism of action.

Primary High-Throughput Screening: FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a cell-based functional assay suitable for high-throughput screening (HTS) of GAT1 inhibitors.[7][8][9] The assay measures changes in cell membrane potential. Inhibition of GAT1-mediated GABA uptake leads to a change in ion flux and, consequently, the membrane potential, which is detected by a fluorescent dye.[8][10]

  • Cell Culture:

    • Maintain HEK293 cells stably expressing human GAT1 in appropriate culture medium.

    • Plate the cells in 96-well or 384-well black-walled, clear-bottom microplates and incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay Kit dye-loading solution according to the manufacturer's instructions.[7]

    • Remove the cell culture medium from the plates and add the dye-loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of the piperidine-4-acetic acid analogues in an appropriate assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will add the compounds to the cells and simultaneously record the fluorescence signal.

    • A baseline fluorescence is established before the addition of the test compounds and a GABA substrate.

    • Changes in fluorescence intensity upon addition of the compounds are indicative of GAT1 inhibition.

Compound IDConcentration (µM)% Inhibition of GABA-induced depolarization
P4AA-0011085.2
P4AA-0021015.6
P4AA-0031092.1
Tiagabine (Control)198.5

Caption: Example data from a primary screen of piperidine-4-acetic acid analogues.

Secondary Assays for Potency and Selectivity

Compounds identified as "hits" in the primary screen should be further characterized using more specific assays to determine their potency (IC50) and selectivity against other GABA transporter subtypes.

This functional assay directly measures the inhibition of GABA uptake into cells or synaptosomes expressing GAT1.[1][2][4]

  • Preparation of GAT1-expressing cells:

    • Use HEK293 cells stably expressing GAT1, or alternatively, prepared synaptosomes from rat brain tissue.

    • Wash and resuspend the cells/synaptosomes in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the cell/synaptosome suspension.

    • Add varying concentrations of the piperidine-4-acetic acid analogues.

    • Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]GABA.

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature.

    • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate the cells/synaptosomes from the assay medium.[11]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific [³H]GABA uptake (IC50 value).

This assay determines the affinity of the test compounds for the GAT1 transporter by measuring their ability to displace a known radiolabeled ligand that binds to the transporter.[12][13][14]

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 cells stably expressing GAT1.

    • Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation.

    • Add a fixed concentration of a suitable radioligand (e.g., [³H]tiagabine).

    • Add varying concentrations of the unlabeled piperidine-4-acetic acid analogues.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[11][12]

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand binding.

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Compound IDGAT1 IC50 (µM) [³H]GABA UptakeGAT1 Ki (µM) Radioligand BindingGAT2 IC50 (µM) [³H]GABA UptakeGAT3 IC50 (µM) [³H]GABA UptakeBGT-1 IC50 (µM) [³H]GABA Uptake
P4AA-0010.50.45>10025>100
P4AA-0030.20.188015>100
Tiagabine0.10.09501095

Caption: Potency and selectivity profile of lead piperidine-4-acetic acid analogues.

Visualizing Workflows and Pathways

To better understand the experimental processes and the underlying biological mechanism, the following diagrams are provided.

GABASignalingPathway cluster_synapse Synaptic Cleft GABA_in_cleft GABA GAT1 GAT1 Transporter GABA_in_cleft->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_in_cleft->GABA_Receptor Binds Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->GABA_in_cleft Release Postsynaptic_Neuron Postsynaptic Neuron Inhibitory_Signal Inhibitory Signal Postsynaptic_Neuron->Inhibitory_Signal GAT1->Presynaptic_Neuron GABA_Receptor->Postsynaptic_Neuron P4AA_Analogue Piperidine-4-acetic acid analogue P4AA_Analogue->GAT1 Inhibits

Caption: GABAergic synapse and the action of a GAT1 inhibitor.

ExperimentalWorkflow cluster_screening Primary Screening cluster_characterization Secondary Characterization HTS High-Throughput Screening (FLIPR Membrane Potential Assay) Hit_Identification Hit Identification HTS->Hit_Identification GABA_Uptake [³H]GABA Uptake Assay (Potency - IC50) Hit_Identification->GABA_Uptake Potency Binding_Assay Radioligand Binding Assay (Affinity - Ki) Hit_Identification->Binding_Assay Affinity Selectivity_Panel Selectivity Assays (GAT2, GAT3, BGT-1) GABA_Uptake->Selectivity_Panel Selectivity Binding_Assay->Selectivity_Panel Lead_Compound Lead Compound Selectivity_Panel->Lead_Compound

Caption: Tiered in vitro testing workflow for GAT1 inhibitors.

References

Application Note: Protocols for the Cellular Evaluation of Trifluoromethylphenyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The trifluoromethylphenyl (TFMP) moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Compounds containing this group are prominent in various therapeutic areas, particularly oncology.[3][4][5] FDA-approved drugs such as Selinexor and Sorafenib feature the trifluoromethyl group and function by modulating key cellular pathways.[6][7][8] Evaluating the efficacy and mechanism of action of novel TFMP compounds requires robust and reproducible cell-based assays. This document provides detailed protocols for foundational assays used to characterize the cytotoxic effects and mechanisms of these compounds, presents sample data, and illustrates key experimental workflows and signaling pathways.

Key Signaling Pathway: CRM1/XPO1 Inhibition

Many TFMP compounds exert their anti-cancer effects by targeting specific cellular proteins. A notable example is Selinexor, which contains a bis(trifluoromethyl)phenyl group and functions as a selective inhibitor of nuclear export (SINE).[6] It covalently binds to the CRM1 (Exportin 1 or XPO1) protein, forcing the nuclear retention of tumor suppressor proteins (TSPs), which in turn induces cell cycle arrest and apoptosis in cancer cells.[6][7]

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TSP Tumor Suppressor Proteins (TSPs) CRM1_bound TSP-CRM1 Complex TSP->CRM1_bound binds Outcome Cell Cycle Arrest & Apoptosis TSP->Outcome Accumulation Leads To TSP_cyto TSPs (for degradation) CRM1_bound->TSP_cyto Nuclear Export Selinexor_target Selinexor Selinexor_target->CRM1_bound

Caption: Mechanism of a TFMP compound (Selinexor) inhibiting CRM1-mediated nuclear export.

Experimental Workflow

A typical workflow for evaluating TFMP compounds involves a primary screen for cytotoxic or anti-proliferative activity, followed by secondary assays to elucidate the mechanism of action.

G cluster_assays 5. Primary & Secondary Assays compound_prep 1. Compound Preparation (Stock Solution & Dilutions) treatment 3. Compound Treatment (Dose-Response) compound_prep->treatment cell_culture 2. Cell Culture (Seeding in Microplates) cell_culture->treatment incubation 4. Incubation (e.g., 24-72 hours) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo®) incubation->viability apoptosis Apoptosis Assay (e.g., Nuclear Staining) viability->apoptosis If Active pathway Pathway-Specific Assay (e.g., Reporter Gene) viability->pathway If Active data_analysis 6. Data Analysis (IC50 Calculation, etc.) viability->data_analysis

Caption: General experimental workflow for screening trifluoromethylphenyl compounds.

Protocol 1: Cell Viability and Cytotoxicity Assay (Luminescent ATP Assay)

This protocol determines the number of viable cells in culture by quantifying ATP, an indicator of metabolic activity.[9][10] The CellTiter-Glo® Luminescent Cell Viability Assay is a common method for this purpose.[9]

Objective: To measure the dose-dependent effect of a TFMP compound on cancer cell viability and determine its half-maximal inhibitory concentration (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HepG2, DU145).[3][4][11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • TFMP compound stock solution (e.g., 10 mM in DMSO).

  • Sterile 96-well clear-bottom, opaque-walled microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Multichannel pipette.

  • Luminometer plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a final concentration of 5,000-10,000 cells/100 µL in complete medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells for "cells only" (positive control) and "medium only" (background control).

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the TFMP compound in culture medium. A common concentration range to start with is 0.1 µM to 100 µM.[4][11]

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Add fresh medium with an equivalent percentage of DMSO to control wells.

    • Perform each concentration in triplicate.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.[11]

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all other readings.

    • Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control (untreated cells).

    • Plot the percentage of cell viability versus the log of compound concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Apoptosis Induction Assay (Nuclear Staining)

This protocol assesses whether cell death occurs via apoptosis, a common mechanism for anti-cancer compounds.[3] It uses a DNA-binding dye like Hoechst 33342 to visualize nuclear morphology changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

Objective: To qualitatively and quantitatively assess apoptosis in cancer cells following treatment with a TFMP compound.

Materials:

  • Cells cultured on 24-well plates with glass coverslips.

  • TFMP compound at a concentration around its IC50 value.

  • Phosphate-Buffered Saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixation.

  • Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS).

  • Fluorescence microscope with a DAPI filter set.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells on coverslips within a 24-well plate and allow them to attach overnight.

    • Treat cells with the TFMP compound (at 1x and 2x IC50) and a vehicle control for 24-48 hours.

  • Fixation and Staining:

    • Wash the cells twice with ice-cold PBS.

    • Fix the cells by adding 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Add Hoechst 33342 staining solution and incubate for 10 minutes in the dark.

    • Wash three times with PBS to remove excess stain.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides with a drop of mounting medium.

    • Visualize the cells under a fluorescence microscope. Healthy cells will show uniformly stained, round nuclei, while apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

    • Capture images from multiple random fields for each condition.

    • Quantify the apoptotic index by counting the number of apoptotic nuclei and expressing it as a percentage of the total number of cells counted (at least 200 cells per condition).

Data Presentation: Cytotoxicity of TFMP Compounds

Quantitative data from cell-based assays are crucial for comparing the potency of different compounds. The table below summarizes reported IC50 values for various TFMP-containing molecules against different cancer cell lines.

Compound Name/IDCell Line(s)Assay TypeResult (IC50)Reference
SelinexorMyeloid Leukemia LinesCytotoxicity< 0.5 µM[6]
Compound 2gMCF-7 (Breast Cancer)Anti-cancer2.63 µM[3]
Compound 3bC32 (Melanoma)MTT Assay24.4 µM[4]
Compound 3bA375 (Melanoma)MTT Assay25.4 µM[4]
NHDCHepG2, Hep3B (Liver Cancer)Growth InhibitionEffective at 1-10.8 µM[11]
SorafenibVariousKinase InhibitionVaries by cell line[6]

References

Application Notes and Protocols for In Vivo Testing of (2S,4R)-piperidine-4-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,4R)-piperidine-4-acetic acid is a novel compound with a chemical structure suggestive of activity as a gamma-aminobutyric acid (GABA) analogue. Piperidine derivatives are known to interact with GABAergic systems, which are critical in modulating neuronal excitability throughout the central nervous system. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Therefore, (2S,4R)-piperidine-4-acetic acid holds therapeutic potential as an anticonvulsant, anxiolytic, or analgesic agent.

These application notes provide detailed protocols for the in vivo evaluation of (2S,4R)-piperidine-4-acetic acid in established animal models of epilepsy, anxiety, and neuropathic pain. The described experimental workflows are designed to assess the compound's efficacy and provide a framework for dose-response analysis and comparison with standard-of-care compounds.

Signaling Pathways and Experimental Workflow

The therapeutic effects of GABAergic compounds are primarily mediated through the enhancement of inhibitory neurotransmission. This can be achieved by direct agonism at GABA receptors (GABA-A and GABA-B) or by increasing the synaptic concentration of GABA, for instance, by inhibiting GABA transporters (GATs). The following diagram illustrates the potential mechanism of action for a GABA analogue like (2S,4R)-piperidine-4-acetic acid.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle Synthesis GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1 GABA Transporter 1 (GAT1) GABA_synapse->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_synapse->GABA_A_Receptor Binds to Compound (2S,4R)-piperidine- 4-acetic acid Compound->GAT1 Inhibits (Potential MOA) Compound->GABA_A_Receptor Agonist (Potential MOA) Chloride_channel Cl- Influx GABA_A_Receptor->Chloride_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Leads to

Figure 1: Potential GABAergic signaling pathway modulation.

The general experimental workflow for evaluating the in vivo efficacy of (2S,4R)-piperidine-4-acetic acid is outlined below. This workflow ensures a systematic approach from initial screening to more complex behavioral assessments.

Experimental_Workflow start Compound Synthesis and Formulation animal_model Selection of Animal Model (Epilepsy, Anxiety, Neuropathic Pain) start->animal_model dosing Dose Range Finding Study (Acute Toxicity) animal_model->dosing efficacy Efficacy Testing in Chosen Model(s) dosing->efficacy data_collection Data Collection and Behavioral Scoring efficacy->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Efficacy and Therapeutic Potential analysis->conclusion

Figure 2: General experimental workflow for in vivo testing.

Section 1: Animal Models for Anticonvulsant Activity

Maximal Electroshock (MES) Seizure Model

This model is used to identify compounds effective against generalized tonic-clonic seizures.[1]

Experimental Protocol:

  • Animals: Male Swiss mice (20-25 g).

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Acclimatize animals for at least 3 days before the experiment.

  • Compound Administration:

    • Prepare a stock solution of (2S,4R)-piperidine-4-acetic acid in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

    • Administer the compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg).

    • A vehicle control group and a positive control group (e.g., Phenytoin, 20 mg/kg, i.p.) should be included.

  • MES Induction:

    • 30 minutes post-compound administration, induce seizures using a corneal electrode delivering an electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observation:

    • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

  • Data Analysis:

    • Calculate the percentage of protected animals in each group.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

Data Presentation:

Treatment GroupDose (mg/kg)Number of AnimalsNumber Protected% Protection
Vehicle Control-1000
(2S,4R)-piperidine-4-acetic acid1010220
(2S,4R)-piperidine-4-acetic acid3010550
(2S,4R)-piperidine-4-acetic acid10010990
Phenytoin (Positive Control)2010880
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model

This model is used to screen for compounds effective against myoclonic and absence seizures.[1]

Experimental Protocol:

  • Animals: Male Wistar rats (150-200 g).

  • Housing: As described for the MES model.

  • Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., Ethosuximide, 150 mg/kg, i.p.) as described above.

  • scPTZ Induction:

    • 60 minutes post-compound administration, inject Pentylenetetrazol (85 mg/kg) subcutaneously in the scruff of the neck.

  • Observation:

    • Observe the animals for 30 minutes for the onset and presence of generalized clonic seizures lasting for at least 5 seconds.

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

  • Data Analysis:

    • Compare the seizure latency and percentage of protection between the treatment groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Data Presentation:

Treatment GroupDose (mg/kg)Number of AnimalsLatency to Seizure (mean ± SEM, sec)% Protection
Vehicle Control-10125 ± 150
(2S,4R)-piperidine-4-acetic acid1010180 ± 2020
(2S,4R)-piperidine-4-acetic acid3010350 ± 3560
(2S,4R)-piperidine-4-acetic acid10010No seizure100
Ethosuximide (Positive Control)15010No seizure100
p < 0.05 compared to vehicle control

Section 2: Animal Models for Anxiolytic Activity

Elevated Plus Maze (EPM) Test

The EPM is a widely used model to assess the anxiolytic or anxiogenic effects of drugs in rodents.[2][3][4]

Experimental Protocol:

  • Animals: Male C57BL/6 mice (25-30 g).

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Housing and Habituation: House animals as previously described. Handle the mice for a few minutes each day for 3 days prior to testing to reduce handling stress.

  • Compound Administration: Administer the test compound, vehicle, and a positive control (e.g., Diazepam, 1-2 mg/kg, i.p.) 30 minutes before the test.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session with a video camera for later analysis.

  • Behavioral Parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total number of arm entries (to assess general locomotor activity).

  • Data Analysis:

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

    • Analyze data using a one-way ANOVA followed by a post-hoc test.

Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (mean ± SEM, sec)Open Arm Entries (mean ± SEM)Total Arm Entries (mean ± SEM)
Vehicle Control-25 ± 48 ± 125 ± 3
(2S,4R)-piperidine-4-acetic acid145 ± 612 ± 226 ± 2
(2S,4R)-piperidine-4-acetic acid370 ± 815 ± 224 ± 3
(2S,4R)-piperidine-4-acetic acid1095 ± 1018 ± 325 ± 2
Diazepam (Positive Control)1.585 ± 916 ± 223 ± 2
*p < 0.05 compared to vehicle control
Light/Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[5]

Experimental Protocol:

  • Animals: Male BALB/c mice (20-25 g).

  • Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.

  • Compound Administration: As described for the EPM test.

  • Testing Procedure:

    • Place the mouse in the center of the light compartment, facing away from the opening.

    • Allow the mouse to explore the box for 10 minutes.

    • Record the session for automated or manual scoring.

  • Behavioral Parameters:

    • Time spent in the light compartment.

    • Number of transitions between the two compartments.

  • Data Analysis:

    • Anxiolytic compounds increase the time spent in the light compartment and the number of transitions.

    • Analyze data using a one-way ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg)Time in Light Box (mean ± SEM, sec)Number of Transitions (mean ± SEM)
Vehicle Control-130 ± 1520 ± 3
(2S,4R)-piperidine-4-acetic acid1180 ± 2028 ± 4
(2S,4R)-piperidine-4-acetic acid3240 ± 2535 ± 5
(2S,4R)-piperidine-4-acetic acid10300 ± 3042 ± 6
Diazepam (Positive Control)1.5280 ± 2840 ± 5
*p < 0.05 compared to vehicle control

Section 3: Animal Models for Neuropathic Pain

Chronic Constriction Injury (CCI) Model

The CCI model is a widely used model of peripheral neuropathic pain that mimics symptoms like allodynia and hyperalgesia.[6][7]

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make an incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing.

    • Close the incision with sutures.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care:

    • Administer analgesics for the first 24-48 hours.

    • Allow the animals to recover for 7-14 days for the development of neuropathic pain.

  • Compound Administration:

    • Administer (2S,4R)-piperidine-4-acetic acid, vehicle, or a positive control (e.g., Gabapentin, 30-100 mg/kg, i.p.) daily starting from day 7 post-surgery.

  • Behavioral Testing:

    • Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments. A decrease in the threshold indicates allodynia.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (Hargreaves test). A decrease in latency indicates hyperalgesia.

    • Conduct baseline testing before surgery and then at regular intervals after compound administration.

  • Data Analysis:

    • Analyze the data using a two-way repeated measures ANOVA to assess the effect of treatment over time.

Data Presentation:

Mechanical Allodynia (Paw Withdrawal Threshold in grams)

Treatment GroupDose (mg/kg)BaselineDay 7 (Post-CCI)Day 14 (Post-Treatment)Day 21 (Post-Treatment)
Sham-14.5 ± 1.214.2 ± 1.114.0 ± 1.313.8 ± 1.2
CCI + Vehicle-14.8 ± 1.33.5 ± 0.53.2 ± 0.43.0 ± 0.5
CCI + Compound3014.6 ± 1.23.6 ± 0.68.5 ± 0.910.2 ± 1.0
CCI + Gabapentin10014.7 ± 1.13.4 ± 0.59.8 ± 1.011.5 ± 1.1
*p < 0.05 compared to CCI + Vehicle

Thermal Hyperalgesia (Paw Withdrawal Latency in seconds)

Treatment GroupDose (mg/kg)BaselineDay 7 (Post-CCI)Day 14 (Post-Treatment)Day 21 (Post-Treatment)
Sham-10.2 ± 0.810.0 ± 0.79.8 ± 0.99.9 ± 0.8
CCI + Vehicle-10.5 ± 0.94.2 ± 0.44.0 ± 0.53.8 ± 0.4
CCI + Compound3010.3 ± 0.84.1 ± 0.57.5 ± 0.68.2 ± 0.7
CCI + Gabapentin10010.4 ± 0.94.3 ± 0.48.8 ± 0.79.5 ± 0.8
*p < 0.05 compared to CCI + Vehicle

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vivo characterization of (2S,4R)-piperidine-4-acetic acid. By systematically evaluating its efficacy in validated animal models of epilepsy, anxiety, and neuropathic pain, researchers can elucidate its therapeutic potential and mechanism of action. The provided data tables serve as templates for organizing and presenting experimental findings, facilitating clear interpretation and comparison across different treatment groups. Successful demonstration of efficacy in these models would warrant further preclinical development of (2S,4R)-piperidine-4-acetic acid as a novel therapeutic agent for neurological disorders.

References

Asymmetric Synthesis of Chiral Piperidine Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals. Its prevalence in medicinally relevant compounds underscores the critical importance of efficient and stereoselective synthetic methods. This document provides detailed application notes and experimental protocols for several modern and powerful strategies for the asymmetric synthesis of chiral piperidine derivatives. The protocols are designed to be a practical resource for researchers in organic synthesis and drug discovery.

Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts

This protocol details a highly efficient method for the synthesis of a variety of chiral piperidines from readily available pyridinium salts. The key transformation involves a rhodium-catalyzed reductive transamination, where a chiral primary amine is used to introduce stereochemistry while simultaneously replacing the nitrogen atom of the pyridine ring. This method demonstrates excellent diastereoselectivity and enantioselectivity across a broad range of substrates.[1][2]

Experimental Protocol

A representative procedure for the asymmetric reductive transamination is as follows:

To a vial is added the pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), and [Cp*RhCl₂]₂ (1 mol%). The vial is sealed, and a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL) is added, followed by formic acid (24.0 equiv). The reaction mixture is then stirred at 40 °C for 22 hours in air. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.[2][3]

Quantitative Data Summary
EntryPyridinium Salt SubstituentChiral AmineProductYield (%)d.r.ee (%)
12-Phenyl(R)-PEA(2R,6S)-2-phenyl-6-methylpiperidine85>20:196
23-Methyl(R)-PEA(3S)-3-methylpiperidine derivative78>20:195
34-Fluoro(S)-PEA(4R)-4-fluoropiperidine derivative82>20:197
42-Thienyl(R)-PEA(2R,6S)-2-thienyl-6-methylpiperidine75>20:194

PEA: 1-phenylethylamine

Reaction Workflow

sub Pyridinium Salt (0.5 mmol) reaction Reaction 40 °C, 22 h sub->reaction amine Chiral Amine (10 equiv) amine->reaction catalyst [Cp*RhCl2]2 (1 mol%) catalyst->reaction solvent CH2Cl2/H2O (15:1) (4.0 mL) solvent->reaction hcooh HCOOH (24 equiv) hcooh->reaction workup Aqueous Workup (NaHCO3, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Chiral Piperidine purification->product

Caption: Rhodium-Catalyzed Asymmetric Reductive Transamination Workflow.

Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines

This protocol describes a powerful chemo-enzymatic cascade for the synthesis of stereo-enriched 3- and 3,4-substituted piperidines. The method combines a chemical reduction of an activated pyridine to a tetrahydropyridine (THP) followed by a one-pot, two-enzyme cascade involving an amine oxidase (AmOx) and an ene-imine reductase (EneIRED) for asymmetric dearomatization.[4][5][6] This approach offers high stereoselectivity under mild, environmentally benign conditions.[5]

Experimental Protocol

Step 1: Synthesis of N-substituted Tetrahydropyridine (THP)

To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C is added NaBH₄ (1.5 mmol) portion-wise. The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water (10 mL) and CH₂Cl₂ (10 mL). The aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to give the crude THP, which is used in the next step without further purification.

Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade

In a typical reaction, a buffer solution (e.g., potassium phosphate buffer, pH 7.5) containing the crude THP substrate (10 mM), glucose (100 mM), NAD⁺ (1 mM), FAD (10 µM), glucose dehydrogenase (for cofactor recycling), amine oxidase (e.g., 6-HDNO variant), and ene-imine reductase is incubated at 30 °C with shaking. The reaction progress is monitored by HPLC or GC. Upon completion, the reaction mixture is basified and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried, concentrated, and the product is purified by column chromatography.[5]

Quantitative Data Summary
EntrySubstrateAmine Oxidase VariantEne-Imine ReductaseProductConversion (%)de (%)ee (%)
1N-Benzyl-3-methyl-THP6-HDNO E350L/E352DEneIRED-01(3S)-N-Benzyl-3-methylpiperidine>99>98>99
2N-Propyl-3-phenyl-THP6-HDNO E350L/E352DEneIRED-07(3R)-N-Propyl-3-phenylpiperidine95>9897
3N-Benzyl-3,4-dimethyl-THP6-HDNO E350L/E352DEneIRED-01(3S,4R)-N-Benzyl-3,4-dimethylpiperidine92>98>99

Reaction Workflow

pyridine Activated Pyridine nabh4 NaBH4 Methanol pyridine->nabh4 Chemical Reduction thp Tetrahydropyridine (THP) nabh4->thp biocatalysis One-Pot Biocatalysis - Amine Oxidase - Ene-Imine Reductase - Cofactor Recycling thp->biocatalysis workup Extraction biocatalysis->workup purification Purification workup->purification product Chiral Piperidine purification->product

Caption: Chemo-Enzymatic Asymmetric Dearomatization Workflow.

Organocatalytic Domino Michael Addition/Aminalization

This protocol utilizes an O-TMS protected diphenylprolinol as an organocatalyst to facilitate a domino Michael addition/aminalization reaction between aldehydes and trisubstituted nitroolefins. This powerful one-step process allows for the construction of polysubstituted piperidines with the formation of four contiguous stereocenters with excellent enantioselectivity.

Experimental Protocol

To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in an appropriate solvent (e.g., toluene) is added the O-TMS protected diphenylprolinol catalyst (20 mol%). The reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours). The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Quantitative Data Summary
EntryAldehydeNitroolefinCatalyst Loading (mol%)Yield (%)dree (%)
1Propanal(E)-2-(2-nitrovinyl)benzene2085>20:198
2Butanal(E)-1-methoxy-2-(2-nitrovinyl)benzene207819:197
3Isovaleraldehyde(E)-1-chloro-2-(2-nitrovinyl)benzene2082>20:199

Reaction Workflow

aldehyde Aldehyde (0.2 mmol) reaction Domino Reaction RT, 24-72 h aldehyde->reaction nitroolefin Nitroolefin (0.3 mmol) nitroolefin->reaction catalyst Organocatalyst (20 mol%) catalyst->reaction solvent Solvent (e.g., Toluene) solvent->reaction purification Purification (Column Chromatography) reaction->purification product Polysubstituted Chiral Piperidine purification->product

Caption: Organocatalytic Domino Michael Addition/Aminalization Workflow.

These protocols represent a selection of modern and efficient methods for the asymmetric synthesis of chiral piperidines. Researchers are encouraged to consult the primary literature for further details and substrate scope. The choice of method will depend on the desired substitution pattern, required stereochemistry, and available starting materials.

References

Application Notes: (2S,4R)-Piperidine-4-Acetic Acid Analogs in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs by concentrating them at the site of disease, thereby minimizing off-target toxicity. This is often achieved by conjugating a potent therapeutic payload to a ligand that specifically binds to a biomarker overexpressed on target cells. A prominent example in oncology is the targeting of Prostate-Specific Membrane Antigen (PSMA), a transmembrane protein highly overexpressed in the majority of prostate cancers.[1][2]

While the core pharmacophore for high-affinity PSMA binding is typically a glutamate-urea-lysine (EuK) motif, the exploration of novel scaffolds, including piperidine derivatives, is an active area of research in medicinal chemistry.[3][4] Piperidine structures are prevalent in pharmaceuticals and can serve as rigid scaffolds to orient functional groups for optimal target interaction. This document outlines the principles and protocols for developing targeted drug delivery agents, using the well-established PSMA-targeting paradigm as a model system where analogs of (2S,4R)-piperidine-4-acetic acid could be evaluated as novel targeting ligands or components of such conjugates.

Principle of PSMA-Targeted Drug Delivery

PSMA is a type II transmembrane protein with an extensive extracellular domain, making it an ideal target for circulating drug conjugates.[5] Its expression is significantly upregulated in primary and metastatic prostate cancer.[1][5] The mechanism involves a high-affinity ligand that binds to the extracellular portion of PSMA. Following this binding event, the entire PSMA-ligand complex is internalized by the cell through endocytosis.[6] This internalization process effectively delivers a conjugated payload—such as a diagnostic radionuclide, a therapeutic radionuclide, or a cytotoxic chemical—directly into the cancer cell, concentrating the therapeutic effect while sparing healthy tissue.[1][7]

Caption: Mechanism of PSMA-targeted drug delivery and internalization.

Quantitative Data Summary

The development of targeted ligands requires rigorous quantitative assessment of their binding affinity and cellular uptake. The tables below summarize representative data for various established PSMA inhibitors, which serve as benchmarks for the evaluation of new chemical entities like (2S,4R)-piperidine-4-acetic acid derivatives.

Table 1: In Vitro Binding Affinity of PSMA Ligands

Compound Cell Line Assay Type IC50 (nM) Reference
PSMA-617 LNCaP Competitive Binding 1.7 ± 0.3 [8]
DUPA-TubH LNCaP Cytotoxicity Assay 3 [7][9]
DUPA-99mTc LNCaP Competitive Binding (KD) 14 [7][9]
CTT-54 PSMA+ Cells Enzyme Inhibition 14 [6]
Re-IDA-EuKfG LNCaP Competitive Binding 3.0 [3]
Ga-PSMA-11 LNCaP Competitive Binding 10.6 [3]

| RPS-072 | LNCaP | Competitive Binding | 6.7 ± 3.7 |[8] |

Table 2: In Vitro Cellular Uptake of PSMA-Targeted Radiotracers

Radiotracer Cell Line Incubation Time Uptake (% Added Activity / 10^5 cells) Reference
[225Ac]Ac-PSMA-I&T PC3-PIP (PSMA+) 1 hour 1.87 ± 0.28 [10]
[177Lu]Lu-PSMA-I&T PC3-PIP (PSMA+) 1 hour 1.79 ± 0.67 [10]
99mTc-IDA-EuKfG LNCaP (PSMA+) 1 hour 42 (Total Accumulation) [3]

| 68Ga-PSMA-11 | LNCaP (PSMA+) | 1 hour | 17 (Total Accumulation) |[3] |

Table 3: Radiolabeling Efficiency and Purity

Compound Radionuclide Radiochemical Purity Molar Activity Reference
[177Lu]Lu-PSMA-617 Lutetium-177 > 99.5% - [11]
[64Cu]Cu-PSMA-617 Copper-64 > 99% - [12]

| 99mTc-IDA-EuKfG | Technetium-99m | > 95% | > 3.7 TBq/mmol |[3] |

Experimental Protocols

Detailed and reproducible protocols are critical for the evaluation of novel targeting agents. The following sections provide methodologies for key experiments.

Experimental_Workflow cluster_invitro Preclinical Evaluation cluster_invivo Synthesis Ligand Synthesis & Characterization Radiolabeling Radiolabeling with Isotope (e.g., 177Lu) Synthesis->Radiolabeling QC Quality Control (Radio-HPLC) Radiolabeling->QC InVitro In Vitro Assays QC->InVitro InVivo In Vivo Studies (Animal Models) QC->InVivo Binding Binding Affinity (IC50) InVitro->Binding Uptake Cellular Uptake & Internalization InVitro->Uptake Biodistribution Biodistribution & Pharmacokinetics InVivo->Biodistribution Imaging PET/SPECT Imaging InVivo->Imaging Toxicity Toxicity Assessment InVivo->Toxicity

References

Techniques for scaling up the synthesis of chlorophenylpiperidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

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Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of (2S,4R)-piperidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of (2S,4R)-piperidine derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of (2S,4R)-piperidine derivatives.

Question 1: I am observing low diastereoselectivity in my Pictet-Spengler reaction. What are the potential causes and how can I improve the stereochemical outcome?

Answer:

Low diastereoselectivity in the Pictet-Spengler reaction for the synthesis of piperidine derivatives can stem from several factors. The reaction mechanism involves the formation of an iminium ion followed by cyclization, and the facial selectivity of the nucleophilic attack on the iminium ion dictates the stereochemistry of the final product.

Potential Causes:

  • Reaction Temperature: Higher temperatures can lead to a decrease in selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.

  • Acid Catalyst: The nature and concentration of the acid catalyst can influence the geometry of the iminium ion intermediate and the transition state of the cyclization, thereby affecting stereoselectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the transition states leading to the different diastereomers.

  • Substrate Control: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde/ketone can significantly influence the preferred direction of cyclization.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) to enhance selectivity.

  • Screen Acid Catalysts: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations. In some cases, milder conditions without a strong acid catalyst may yield better results.[1]

  • Vary the Solvent: Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal medium for the desired stereochemical outcome.

  • Modify the Substrate: If possible, consider modifying the protecting groups or other substituents on the starting materials to introduce greater steric hindrance that favors the formation of the desired (2S,4R) isomer.

Question 2: My enzymatic reduction of a piperidinone precursor is showing low enantiomeric excess (ee). How can I improve the stereoselectivity of the bioreduction?

Answer:

Enzymatic reductions are powerful tools for establishing stereocenters, but their success is highly dependent on the specific enzyme and reaction conditions.

Potential Causes:

  • Enzyme Selection: The chosen carbonyl reductase may not have the optimal substrate specificity for your piperidinone derivative.

  • Cofactor Regeneration: Inefficient regeneration of the nicotinamide cofactor (NADH or NADPH) can limit the reaction rate and potentially affect selectivity.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product can inhibit the enzyme, leading to incomplete conversion and lower ee.

  • pH and Temperature: The activity and selectivity of enzymes are highly sensitive to the pH and temperature of the reaction medium.

Troubleshooting Steps:

  • Screen a Library of Carbonyl Reductases: Test a diverse panel of commercially available or in-house developed carbonyl reductases to identify an enzyme with high selectivity for your substrate.

  • Optimize Cofactor Regeneration System: If using a whole-cell system, ensure optimal conditions for the regeneration of the cofactor. If using an isolated enzyme, employ an efficient cofactor regeneration system, such as a glucose/glucose dehydrogenase or formate/formate dehydrogenase system.

  • Control Substrate Concentration: Perform the reaction at lower substrate concentrations or use a fed-batch approach to avoid substrate inhibition.

  • Optimize Reaction Parameters: Systematically vary the pH and temperature of the reaction to find the optimal conditions for both enzyme activity and stereoselectivity.

Question 3: I am struggling with the purification of my (2S,4R)-piperidine derivative. What are some common purification challenges and how can I address them?

Answer:

The purification of piperidine derivatives can be challenging due to their basic nature and potential for forming byproducts with similar polarities.

Potential Causes:

  • Co-elution of Diastereomers: The desired (2S,4R) isomer and other diastereomers may have very similar retention factors on standard silica gel chromatography.

  • Formation of N-Oxides: The piperidine nitrogen can be susceptible to oxidation, leading to the formation of N-oxide byproducts that can complicate purification.

  • Residual Protecting Groups: Incomplete deprotection can result in a mixture of the desired product and protected intermediates.

  • Amine-Silica Gel Interactions: The basic piperidine nitrogen can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Solvent System: Use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to suppress the interaction of the amine with silica gel.

    • Stationary Phase: Consider using alternative stationary phases like alumina or reversed-phase silica gel (C18).

  • Protect the Amine: If the final product is a secondary amine, consider protecting it with a suitable group (e.g., Boc, Cbz) before chromatography to improve its chromatographic behavior. The protecting group can be removed in a subsequent step.

  • Crystallization: Attempt to purify the product by crystallization. This can be a highly effective method for separating diastereomers and obtaining highly pure material.

  • Salt Formation: Convert the piperidine derivative to a salt (e.g., hydrochloride, tartrate) to facilitate purification by crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of (2S,4R)-piperidine derivatives?

A1: Common side reactions include epimerization at stereocenters, over-reduction of functional groups, and the formation of byproducts from competing reaction pathways. For instance, in reactions involving piperidine as a base, the formation of piperidine-related adducts can occur.[2] Careful control of reaction conditions and purification are crucial to minimize these side reactions.

Q2: How can I monitor the progress of my reaction to synthesize (2S,4R)-piperidine derivatives?

A2: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. TLC is a quick and convenient method for qualitative monitoring, while LC-MS provides information about the mass of the product and byproducts. NMR spectroscopy can be used for quantitative analysis of the reaction mixture.

Q3: What is the role of the N-protecting group in the stereoselective synthesis of piperidines?

A3: The N-protecting group plays a crucial role in influencing the stereochemical outcome of many reactions. It can direct the approach of reagents through steric hindrance or by forming chelating intermediates. The choice of protecting group can also affect the reactivity of the piperidine ring and the ease of purification. For example, the bulky tert-butyloxycarbonyl (Boc) group is widely used to direct stereoselectivity and facilitate purification.

Quantitative Data Summary

Reaction TypeSubstrateCatalyst/ReagentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Pictet-Spengler β-arylethylamine & AldehydeTFACH₂Cl₂07590:10-[1]
Enzymatic Reduction N-Boc-4-piperidinoneCarbonyl ReductasePhosphate Buffer30>99->99%[3][4]
Aza-Prins Cyclization Homoallylic amine & AldehydeInBr₃CH₂Cl₂rt85>95:5-[5]
Asymmetric Hydrogenation Substituted PyridineRh/(S)-BINAPMeOH5092-98%[2]

Key Experimental Protocols

General Protocol for Pictet-Spengler Reaction
  • Dissolve the β-arylethylamine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the aldehyde or ketone (1.1 equiv) to the solution.

  • Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Enzymatic Reduction of Piperidinones
  • Prepare a phosphate buffer solution at the optimal pH for the chosen enzyme.

  • To the buffer, add the piperidinone substrate, the carbonyl reductase, and the cofactor (NADH or NADPH).

  • If using a cofactor regeneration system, add the necessary components (e.g., glucose and glucose dehydrogenase).

  • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Monitor the reaction progress by chiral HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography if necessary.

Visualizations

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed temp Is the reaction temperature optimized? start->temp catalyst Is the acid catalyst appropriate? temp->catalyst Yes lower_temp Lower the reaction temperature (e.g., 0 °C to -78 °C) temp->lower_temp No solvent Has the solvent been screened? catalyst->solvent Yes screen_catalysts Screen different Brønsted or Lewis acids and vary concentration catalyst->screen_catalysts No substrate Can the substrate be modified? solvent->substrate Yes screen_solvents Test solvents with varying polarities solvent->screen_solvents No modify_substrate Introduce bulkier protecting groups to enhance steric guidance substrate->modify_substrate Yes end Improved Diastereoselectivity substrate->end No lower_temp->end screen_catalysts->end screen_solvents->end modify_substrate->end

Caption: Troubleshooting workflow for low diastereoselectivity.

experimental_workflow_piperidine_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Starting Materials (β-arylethylamine, Aldehyde) dissolve Dissolve in Solvent start->dissolve cool Cool to Target Temperature dissolve->cool add_reagents Add Reagents & Catalyst cool->add_reagents stir Stir and Monitor (TLC, LC-MS) add_reagents->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography end Pure (2S,4R)-Piperidine Derivative chromatography->end

Caption: General experimental workflow for piperidine synthesis.

References

Improving the yield of the (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are designed to support researchers in the synthesis of complex substituted piperidine-4-acetic acid derivatives. Due to the proprietary nature of specific drug candidates, this guide is based on established synthetic routes for structurally analogous compounds and general principles of organic chemistry. The provided protocols and data are illustrative and may require optimization for specific target molecules like (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the multi-step synthesis of 2,4-disubstituted piperidine-4-acetic acid derivatives, focusing on a common synthetic pathway involving the stereoselective construction of the piperidine core and subsequent functionalization.

Problem / Observation Potential Cause(s) Suggested Solution(s)
Low yield in reductive amination to form the piperidine ring 1. Incomplete imine formation. 2. Ineffective reducing agent. 3. Competing side reactions (e.g., over-reduction).1. Ensure anhydrous conditions. Use molecular sieves. Consider azeotropic removal of water with a Dean-Stark trap. 2. Switch to a milder or more effective reducing agent. Sodium triacetoxyborohydride is often effective for reductive aminations. 3. Control reaction temperature and stoichiometry of the reducing agent carefully.
Poor diastereoselectivity in the piperidine ring formation 1. Non-optimal catalyst or reaction conditions for stereocontrol. 2. Racemization of chiral centers under the reaction conditions.1. For hydrogenations, screen different catalysts (e.g., Pd/C, PtO2) and solvents.[1] For organocatalyzed reactions, ensure the catalyst is of high purity. 2. Avoid harsh acidic or basic conditions if chiral centers are prone to epimerization. Consider milder reaction conditions or protecting group strategies.
Incomplete hydrolysis of the ester to the final carboxylic acid 1. Steric hindrance around the ester group. 2. Insufficiently strong basic or acidic conditions.1. Increase reaction time and/or temperature. 2. Use a stronger base (e.g., LiOH in a THF/water mixture) or acid (e.g., concentrated HCl), depending on the stability of the rest of the molecule.
Difficulty in purification of the final product 1. Presence of closely related impurities or diastereomers. 2. Poor solubility of the product.1. Utilize preparative HPLC or chiral chromatography for separation of stereoisomers. 2. For zwitterionic compounds, purification by ion-exchange chromatography can be effective. Adjusting the pH during extraction can also improve separation.
Side reactions during N-alkylation 1. Over-alkylation or reaction at other nucleophilic sites. 2. Use of too strong a base, leading to elimination or other side reactions.1. Use a stoichiometric amount of the alkylating agent. 2. Employ a milder, non-nucleophilic base such as potassium carbonate or triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing enantiopure 2,4-disubstituted piperidine-4-carboxylic acids?

A1: A common and effective strategy involves starting from a chiral α-amino acid to set the stereochemistry at the C2 position. The synthesis can proceed through the formation of a suitably functionalized precursor, followed by a key cyclization step, such as reductive amination or ring-closing metathesis, to form the piperidine ring. Subsequent modification at the 4-position and N-alkylation can then be performed to introduce the desired substituents.

Q2: How can I improve the yield of the piperidine ring-forming step?

A2: Optimizing the cyclization step is crucial. For reductive amination, ensure anhydrous conditions and choose a suitable reducing agent like sodium triacetoxyborohydride. For hydrogenation of a pyridine precursor, the choice of catalyst (e.g., Pd, Pt, Rh), solvent, and additives like acids or bases can significantly impact the yield and stereoselectivity.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final compound?

A3: A combination of techniques is recommended. Thin Layer Chromatography (TLC) is useful for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC), especially with a chiral column, is essential for determining diastereomeric and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural elucidation, and Mass Spectrometry (MS) is used to confirm the molecular weight.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Standard laboratory safety practices should be followed. Many of the reagents used, such as strong acids, bases, and reducing agents, are hazardous. The use of potent organometallic reagents or catalysts may require an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Model Protocol: Stereoselective Synthesis of a 2,4-Disubstituted Piperidine-4-Acetic Acid Derivative

This protocol is a representative example and may require optimization.

Step 1: Reductive Amination to Form the Piperidine Ring

  • To a solution of the keto-ester precursor (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the chiral amine (1.1 eq) and acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: N-Alkylation of the Piperidine Intermediate

  • To a solution of the piperidine intermediate (1.0 eq) in acetonitrile (0.1 M), add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).

  • Heat the mixture to 50-60 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography.

Step 3: Ester Hydrolysis to the Final Carboxylic Acid

  • Dissolve the N-alkylated piperidine ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1, 0.1 M).

  • Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully acidify the reaction mixture to pH ~5-6 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Data Summary

The following tables provide illustrative data for key steps in the synthesis of a model 2,4-disubstituted piperidine-4-acetic acid derivative.

Table 1: Optimization of the Reductive Amination Step

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (cis:trans)
1NaBH₄MeOH2512653:1
2NaBH(OAc)₃DCM25188510:1
3H₂, Pd/CEtOH2524785:1

Table 2: N-Alkylation Conditions and Yields

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1R-BrK₂CO₃ACN60892
2R-OTfEt₃NDCM251288
3R-ICs₂CO₃DMF40695

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_piperidine Piperidine Formation cluster_functionalization Functionalization KetoEster Keto-Ester Precursor ReductiveAmination Reductive Amination KetoEster->ReductiveAmination ChiralAmine Chiral Amine ChiralAmine->ReductiveAmination PiperidineIntermediate Piperidine Intermediate ReductiveAmination->PiperidineIntermediate NAlkylation N-Alkylation PiperidineIntermediate->NAlkylation AlkylatedIntermediate N-Alkylated Intermediate NAlkylation->AlkylatedIntermediate Hydrolysis Ester Hydrolysis AlkylatedIntermediate->Hydrolysis FinalProduct Final Product Hydrolysis->FinalProduct AlkylHalide Alkyl Halide AlkylHalide->NAlkylation

Caption: Synthetic pathway for a 2,4-disubstituted piperidine-4-acetic acid.

Troubleshooting_Workflow Start Low Yield in a Synthetic Step CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->CheckConditions SideReactions Analyze for Side Products (TLC, LC-MS, NMR) Start->SideReactions OptimizeReagents Optimize Reagents (Stoichiometry, Catalyst, Solvent) SideReactions->OptimizeReagents PurificationIssue Is it a Purification Issue? OptimizeReagents->PurificationIssue ImprovePurification Develop New Purification Method (e.g., Prep-HPLC, Recrystallization) PurificationIssue->ImprovePurification Yes Success Yield Improved PurificationIssue->Success No ImprovePurification->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Troubleshooting poor solubility of piperidine-4-acetic acid compounds

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Piperidine-4-Acetic Acid Compounds

Welcome to the technical support center for piperidine-4-acetic acid and its derivatives. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a focus on solubility issues.

Troubleshooting Guide: Poor Solubility

Poor aqueous solubility is a frequent challenge encountered with piperidine-4-acetic acid and its analogs, primarily due to their zwitterionic nature. A zwitterion is a neutral molecule that contains both positive and negative charges.[1] This guide provides a systematic approach to address this issue.

My compound won't dissolve in my aqueous buffer. What is the first step?

The first and most critical step is to assess and adjust the pH of your solvent. Piperidine-4-acetic acid contains both a basic piperidine nitrogen (pKa ≈ 10-11) and an acidic carboxylic acid group (pKa ≈ 3-4). At a neutral pH near its isoelectric point (pI), the compound exists as a zwitterion with minimal net charge, leading to low aqueous solubility.

To improve solubility, you must shift the pH away from the compound's pI.

  • Acidification: Adding a small amount of acid (e.g., 0.1 M HCl) will protonate the carboxylate group, resulting in a positively charged cationic species that is typically more water-soluble.

  • Alkalinization: Adding a small amount of base (e.g., 0.1 M NaOH) will deprotonate the piperidinium group, resulting in a negatively charged anionic species that is also typically more water-soluble.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, size="10,5!"]; node [shape=rectangle, style="filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} dot Caption: pH's influence on compound form and solubility.

I've tried adjusting the pH, but solubility is still insufficient. What's next?

If pH modification is not enough or is incompatible with your experimental conditions (e.g., cell-based assays), the next step is to explore the use of co-solvents.[2] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added in small amounts.[3]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Stock solutions are often prepared at high concentrations (10-20 mM) in 100% DMSO and then diluted into aqueous buffers.

  • Ethanol: A less toxic option suitable for many biological experiments.[2]

  • Polyethylene Glycols (PEGs): Particularly lower molecular weight PEGs (e.g., PEG 300, PEG 400) are effective solubilizing agents.[4]

  • Propylene Glycol (PG): Another common excipient in pharmaceutical formulations.[3]

It is crucial to determine the maximum tolerable co-solvent concentration for your specific assay, as high concentrations can be toxic to cells or interfere with enzyme activity. A typical starting point is to ensure the final concentration of the organic solvent is below 1% and often below 0.1%.

dot graph G { graph [layout=neato, model=shortpath, start=1, dim=2, pack=true, splines=true, size="10,6!"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=11];

} dot Caption: A systematic workflow for troubleshooting solubility.

My compound precipitates when I dilute my DMSO stock into aqueous buffer. How can I prevent this?

This is a common problem that occurs when the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The simplest solution is to work with a more dilute final concentration of your compound.

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.

  • Use a Surfactant: Low concentrations of surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the compound, keeping it in solution.[5] This is particularly useful for in vivo formulations.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from water.[5]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the qualitative solubility of a piperidine-4-acetic acid compound at different pH values.

Materials:

  • Compound of interest

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter or pH strips

  • Vortex mixer

  • Small glass vials

Methodology:

  • Weigh out 1-2 mg of your compound into three separate vials (labeled Acid, Neutral, Base).

  • To the "Neutral" vial, add 1 mL of deionized water.

  • To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.

  • To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.

  • Vortex all vials vigorously for 2 minutes.

  • Allow the vials to sit at room temperature for 30 minutes.

  • Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.

Protocol 2: Co-Solvent Screening for Stock Solution Preparation

This protocol helps identify a suitable co-solvent system for preparing a concentrated stock solution.

Materials:

  • Compound of interest

  • 100% DMSO

  • 100% Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Vortex mixer

Methodology:

  • Weigh 5 mg of your compound into three separate vials (labeled DMSO, EtOH, PEG 400).

  • To the "DMSO" vial, add DMSO in 50 µL increments, vortexing for 30 seconds after each addition, until the compound is fully dissolved. Record the total volume added.

  • Repeat step 2 for the "EtOH" and "PEG 400" vials.

  • Calculate the maximum achievable concentration in each solvent (mg/mL).

  • Perform a 1:100 dilution of the most concentrated stock solution into your target aqueous buffer (e.g., PBS). Observe immediately and after 1 hour for any signs of precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my piperidine-4-acetic acid compound poorly soluble in water at pH 7.4? At physiological pH (7.4), which is near the isoelectric point (pI) of many piperidine-4-acetic acid derivatives, the molecule exists predominantly as a zwitterion. This form often has strong intermolecular interactions in the solid state (crystal lattice energy) and minimal net charge, leading to poor solubility in water.

Q2: I need to dissolve my compound for an in vivo study. What formulation strategies are recommended? For in vivo studies, toxicity and tolerability are paramount. Common strategies include:

  • pH Adjustment: Using pharmaceutically acceptable buffers (e.g., citrate or phosphate buffers) to solubilize the compound.[5]

  • Co-solvent Systems: Using a mixture of water with safe co-solvents like propylene glycol, ethanol, or PEG 400.[2][3] A common vehicle is saline containing 5-10% DMSO and 10% Tween® 80.

  • Salt Forms: Using a pre-formed salt of your compound (e.g., a hydrochloride salt) can significantly improve aqueous solubility and dissolution rate.[6]

Q3: Can I heat the solution to help dissolve my compound? Gently warming the solution can increase the rate of dissolution and, for some compounds, increase the solubility limit. However, be cautious as excessive heat can lead to chemical degradation. This method is generally more suitable for initial solubilization rather than maintaining solubility, as the compound may precipitate upon cooling to room or physiological temperature.

Q4: How does the structure of my piperidine-4-acetic acid derivative affect its solubility? The overall lipophilicity of the molecule is a key determinant. Adding greasy, non-polar substituents to the piperidine ring will generally decrease aqueous solubility. Conversely, adding polar groups capable of hydrogen bonding (e.g., hydroxyl or additional amine groups) will typically enhance water solubility.

Data Summary Tables

Table 1: Qualitative Solubility of a Hypothetical Piperidine-4-Acetic Acid Derivative

Solvent SystempHVisual ObservationSolubility Assessment
Deionized Water~7.0SuspensionPoorly Soluble
0.01 M HCl2.0Clear SolutionSoluble
Phosphate-Buffered Saline (PBS)7.4SuspensionPoorly Soluble
0.01 M NaOH12.0Clear SolutionSoluble

Table 2: Maximum Achievable Stock Concentration in Various Co-solvents

Co-SolventMaximum Concentration (mM)Stability upon 1:100 Dilution in PBS
100% DMSO50Precipitates after 5 min
100% Ethanol15Precipitates immediately
50% PEG 400 / 50% Water25Stable for > 1 hour
10% DMSO in PBS1Stable

References

Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of piperidine diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the general approach for developing a separation method for piperidine diastereomers?

A1: A systematic approach is recommended. Start by selecting a column and mobile phase based on the physicochemical properties of your piperidine analytes. Screen different stationary phases and mobile phase compositions to find the best initial conditions. Then, optimize parameters such as mobile phase modifiers, flow rate, and temperature to achieve the desired resolution.

Q2: Which HPLC mode is better for separating piperidine diastereomers: normal-phase or reversed-phase?

A2: Both normal-phase (NP) and reversed-phase (RP) HPLC can be suitable for separating piperidine diastereomers. The choice depends on the specific structure and polarity of the analytes. NP-HPLC on a bare silica column with a mobile phase like ethanol/hexane can be effective.[1] For RP-HPLC, C18 columns are widely used, but other stationary phases like pentafluorophenyl (PFP) might offer better selectivity for certain diastereomers.[1]

Q3: My piperidine compound lacks a UV chromophore. How can I detect it using HPLC-UV?

A3: For compounds without a UV chromophore, pre-column derivatization is a common strategy. This involves reacting the analyte with a derivatizing agent that introduces a chromophoric tag. For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) to enable UV detection at 228 nm.[2]

Q4: What is the role of additives in the mobile phase for separating piperidine diastereomers?

A4: Additives can significantly improve peak shape and selectivity. For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can reduce peak tailing.[2][3][4] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is often used.[4]

Q5: Can temperature be used to optimize the separation of piperidine diastereomers?

A5: Yes, temperature is a critical parameter for method optimization. Changing the column temperature can affect retention times, selectivity, and peak shape.[5][6] While lower temperatures often improve chiral separations, this is not a universal rule, and the effect is compound-specific.[7] It is recommended to study a range of temperatures to find the optimal condition for your specific separation.

Troubleshooting Guides

Issue 1: Poor Resolution Between Diastereomer Peaks

Possible Causes & Solutions

  • Inappropriate Stationary Phase: The column chemistry may not be selective enough for your diastereomers.

    • Solution: Screen a variety of stationary phases. For reversed-phase, test columns with different selectivities (e.g., C18, PFP, Cyano). In normal-phase, bare silica is a good starting point.[1] Chiral stationary phases (CSPs), such as polysaccharide-based (e.g., Chiralpak, Chiralcel) or protein-based columns, can also be effective for diastereomer separations.[8][9]

  • Suboptimal Mobile Phase Composition: The mobile phase strength and composition directly impact selectivity.

    • Solution:

      • Adjust Solvent Ratio: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol, isopropanol) and aqueous/non-polar phase.

      • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity. Isopropanol is another option in both normal and reversed-phase modes.[1]

  • Incorrect Temperature: Temperature affects the thermodynamics of the separation.

    • Solution: Evaluate a range of column temperatures (e.g., 15°C to 50°C). A change in temperature can sometimes even reverse the elution order of peaks.[10]

  • Flow Rate Too High: A high flow rate can lead to reduced efficiency and poor resolution.

    • Solution: Decrease the flow rate. Slower flow rates allow for more interactions between the analytes and the stationary phase, which can improve resolution, though it will increase analysis time.[11]

Issue 2: Peak Tailing

Possible Causes & Solutions

  • Secondary Interactions: Basic piperidine nitrogens can interact with acidic silanol groups on the silica surface of the column, causing tailing.

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% diethylamine (DEA), to mask the silanol groups.[2][3] Using a base-deactivated column can also be beneficial.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Issue 3: Peak Fronting

Possible Causes & Solutions

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Dissolve the sample in the initial mobile phase composition whenever possible.

  • Column Overload: Similar to peak tailing, injecting an excessive amount of sample can also result in fronting.

    • Solution: Decrease the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: Method Development for Piperidine Diastereomer Separation
  • Analyte Characterization: Determine the structure, pKa, and solubility of the piperidine diastereomers.

  • Initial Column and Mobile Phase Selection:

    • Reversed-Phase: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase of acetonitrile and water.

    • Normal-Phase: Start with a silica column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase of hexane and ethanol.[1]

  • Screening:

    • Run a broad gradient to determine the approximate elution conditions.

    • Screen different stationary phases (e.g., PFP, cyano for RP; amino, diol for NP) and different organic modifiers (methanol, isopropanol).

  • Optimization:

    • Mobile Phase: Fine-tune the isocratic or gradient conditions. Add modifiers (0.1% DEA for basic piperidines) to improve peak shape.[2][3][4]

    • Temperature: Analyze the sample at different temperatures (e.g., 25°C, 35°C, 45°C) to assess the impact on resolution.

    • Flow Rate: Adjust the flow rate to balance resolution and analysis time.

  • Method Validation: Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision.[2]

Protocol 2: Pre-column Derivatization for UV Detection

This protocol is an example for piperidine amines lacking a chromophore, based on a published method.[2]

  • Reagent Preparation: Prepare a solution of para-toluene sulfonyl chloride (PTSC) in a suitable solvent (e.g., acetonitrile). Prepare a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.

  • Derivatization Reaction:

    • Mix your piperidine sample with the basic solution.

    • Add the PTSC solution and allow the reaction to proceed. The reaction time and temperature may need to be optimized.

  • Sample Preparation for HPLC: After the reaction is complete, the sample may need to be neutralized or diluted before injection.

  • HPLC Analysis: Analyze the derivatized sample using the developed HPLC method. The derivatized analytes should now be detectable by a UV detector (e.g., at 228 nm for PTSC derivatives).[2]

Data Presentation

Table 1: Example of Stationary Phase Screening for Diastereomer Separation

Stationary PhaseMobile PhaseResolution (Rs)Observations
C18Acetonitrile/Water1.1Partial separation.
PFPAcetonitrile/Water1.6Improved separation over C18.[1]
SilicaEthanol/Hexane2.2Baseline separation achieved.[1]
Chiralpak AD-HEthanol (0.1% DEA)>4.0Excellent resolution for derivatized enantiomers.[2]

Table 2: Effect of Temperature on Diastereomer Separation

Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
2510.210.81.3
358.58.91.5
456.87.01.2

Visualizations

HPLC_Method_Development cluster_start Phase 1: Initial Screening cluster_optimize Phase 2: Optimization cluster_end Phase 3: Finalization Start Define Analytes & Separation Goals SelectMode Select HPLC Mode (NP, RP, Chiral) Start->SelectMode SelectColumns Select Initial Columns (e.g., C18, Silica, CSP) SelectMode->SelectColumns SelectMP Select Mobile Phases (e.g., ACN/H2O, Hex/EtOH) SelectColumns->SelectMP RunScreen Perform Screening Runs (Gradient or Isocratic) SelectMP->RunScreen Evaluate Evaluate Screening Data (Resolution, Peak Shape) RunScreen->Evaluate OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) Evaluate->OptimizeMP OptimizeTemp Optimize Temperature OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate OptimizeTemp->OptimizeFlow CheckRes Resolution Acceptable? OptimizeFlow->CheckRes FinalMethod Final Method CheckRes->FinalMethod Yes ReScreen Return to Screening CheckRes->ReScreen No ReScreen->SelectColumns

Caption: Workflow for HPLC Method Development and Optimization.

Troubleshooting_Poor_Resolution cluster_mobile_phase Mobile Phase Adjustments cluster_column Stationary Phase cluster_conditions Operating Conditions Problem Problem: Poor Resolution (Rs < 1.5) AdjustRatio Adjust Solvent Ratio Problem->AdjustRatio Start Here ChangeSolvent Change Organic Modifier (e.g., ACN -> MeOH) AdjustRatio->ChangeSolvent AddModifier Add/Change Modifier (e.g., DEA, TFA) ChangeSolvent->AddModifier AdjustTemp Optimize Temperature AddModifier->AdjustTemp ChangeColumn Select Different Column (e.g., PFP, Cyano, CSP) AdjustFlow Decrease Flow Rate AdjustTemp->AdjustFlow AdjustFlow->ChangeColumn If still no improvement

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with trifluoromethylphenyl-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the trifluoromethylphenyl group often used in drug design?

A1: The trifluoromethyl (-CF3) group is a valuable substituent in medicinal chemistry for several reasons. The carbon-fluorine bond is exceptionally strong, which imparts high metabolic and chemical stability to the molecule.[1] Its strong electron-withdrawing nature and lipophilicity can enhance a compound's binding affinity to biological targets, improve membrane permeability, and increase bioavailability.[1]

Q2: What are the common degradation pathways for trifluoromethylphenyl-containing compounds?

A2: While generally stable, the trifluoromethylphenyl moiety can degrade under specific stress conditions. Common pathways include:

  • Hydrolysis of the trifluoromethyl group: Under certain conditions, particularly alkaline pH, the -CF3 group can undergo hydrolysis to form a carboxylic acid (-COOH) group and release fluoride ions. Studies on trifluoromethylphenols have shown this conversion to the corresponding hydroxybenzoic acids.

  • Degradation of other functional groups: More commonly, degradation occurs at other, more labile functional groups on the molecule rather than the trifluoromethylphenyl ring itself. For example, amide or ester linkages elsewhere in the molecule can be hydrolyzed.

  • Photodegradation: Exposure to UV light can induce degradation. For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.

  • Oxidative degradation: The aromatic ring or other parts of the molecule can be susceptible to oxidation, which can lead to the formation of various degradation products.

Q3: What are the initial steps to take when a stability issue is suspected with my trifluoromethylphenyl-containing compound?

A3: If you suspect instability, a systematic approach is crucial. Begin by conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help you identify the specific conditions under which your compound degrades, understand its degradation profile, and develop a stability-indicating analytical method.

Q4: How can I improve the solubility of my poorly soluble trifluoromethylphenyl-containing compound for stability studies?

A4: Poor aqueous solubility is a common challenge. For hydrolytic degradation studies, consider using co-solvents that are miscible with water and do not interfere with the degradation process or analysis. Common choices include acetonitrile, methanol, or DMSO. However, be mindful that the co-solvent itself could influence the degradation pathway. Alternatively, for solid-state stability, issues might be related to the polymorphic form of the compound.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed Under Acidic or Basic Conditions

Symptoms:

  • Appearance of new peaks in your HPLC chromatogram after incubation in acidic or basic solutions.

  • A significant decrease in the peak area of the parent compound.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis of Labile Functional Groups The molecule may contain other functional groups (e.g., esters, amides) that are more susceptible to hydrolysis than the trifluoromethylphenyl group.
Hydrolysis of the Trifluoromethyl Group While less common, the -CF3 group can hydrolyze, especially under strong basic conditions, to a carboxylic acid.
Incorrect pH or Temperature The pH or temperature of the stress condition may be too extreme, leading to unrealistic degradation.

Troubleshooting Workflow for Hydrolytic Instability

start Unexpected Degradation in Acid/Base check_structure Identify Labile Functional Groups (e.g., esters, amides) start->check_structure hydrolysis_suspected Is Hydrolysis of Labile Groups Likely? check_structure->hydrolysis_suspected cf3_hydrolysis Consider CF3 Group Hydrolysis (especially in strong base) hydrolysis_suspected->cf3_hydrolysis No adjust_conditions Modify Experimental Conditions: - Reduce acid/base concentration - Lower temperature - Decrease incubation time hydrolysis_suspected->adjust_conditions Yes cf3_hydrolysis->adjust_conditions analyze_degradants Characterize Degradation Products (e.g., using LC-MS) adjust_conditions->analyze_degradants end_stable Compound is Stable Under Milder Conditions adjust_conditions->end_stable Degradation Mitigated modify_molecule Consider Molecular Modification (e.g., replace labile group) analyze_degradants->modify_molecule end_unstable Instability Confirmed: Proceed with Characterization analyze_degradants->end_unstable cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare Stock Solution of Compound acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal Stress prep_sample->thermal photo Photolytic Stress prep_sample->photo prep_stress Prepare Stress Agents (HCl, NaOH, H2O2) prep_stress->acid prep_stress->base prep_stress->oxidation hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms cluster_properties Physicochemical Properties cluster_outcomes Drug Development Outcomes trifluoromethyl Trifluoromethyl (-CF3) Group lipophilicity Increased Lipophilicity trifluoromethyl->lipophilicity electron_withdrawing Strong Electron-Withdrawing Effect trifluoromethyl->electron_withdrawing stability High Metabolic & Chemical Stability trifluoromethyl->stability permeability Enhanced Membrane Permeability lipophilicity->permeability binding Improved Target Binding Affinity electron_withdrawing->binding pk_profile Favorable Pharmacokinetic Profile (e.g., longer half-life) stability->pk_profile successful_drug successful_drug permeability->successful_drug Contributes to binding->successful_drug Contributes to pk_profile->successful_drug Contributes to

References

Technical Support Center: Strategies to Reduce By-product Formation in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperidine synthesis. The focus is on practical strategies to minimize the formation of by-products and improve the overall efficiency and purity of the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the three main synthetic routes to piperidines: hydrogenation of pyridine, reductive amination, and intramolecular cyclization.

Hydrogenation of Pyridine Derivatives

The catalytic hydrogenation of pyridines is a widely used method for piperidine synthesis. However, it can be plagued by incomplete reduction or the formation of undesired side products.

Issue 1.1: Incomplete Reduction Leading to Dihydropyridine and Tetrahydropyridine By-products

  • Question: My reaction is sluggish, and I'm observing significant amounts of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). How can I drive the reaction to completion?

  • Answer: Incomplete reduction is a common issue. Consider the following troubleshooting steps:

    • Increase Hydrogen Pressure: Higher hydrogen pressure can enhance the rate of hydrogenation and favor the formation of the fully saturated piperidine ring.

    • Optimize Catalyst Loading: Insufficient catalyst can lead to incomplete conversion. A typical catalyst loading is 5-10 mol%.

    • Change the Catalyst: Some catalysts are more active than others. For example, rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation. Platinum-based catalysts like PtO₂ (Adams' catalyst) are also highly effective.

    • Elevate the Temperature: Increasing the reaction temperature can improve the reaction rate, but be cautious as it may also lead to an increase in side reactions.

    • Solvent Choice: The choice of solvent can influence the reaction. Protic solvents like acetic acid or ethanol are commonly used and can enhance the reaction rate.

Issue 1.2: Formation of N-Alkylated Piperidine By-products

  • Question: I'm observing the formation of N-alkylated piperidines, especially when using alcoholic solvents at high temperatures. How can I prevent this?

  • Answer: N-alkylation can occur when the newly formed piperidine acts as a nucleophile and reacts with the alcohol solvent. To mitigate this:

    • Lower the Reaction Temperature: If possible, perform the hydrogenation at a lower temperature.

    • Use a Non-Alkylating Solvent: Consider using a solvent that is less likely to act as an alkylating agent, such as ethyl acetate or an ethereal solvent.

    • Protect the Nitrogen: If the substrate allows, protecting the nitrogen of the resulting piperidine in situ is an effective strategy, though this adds extra steps to the synthesis.

Issue 1.3: Hydrodehalogenation of Halogenated Pyridines

  • Question: I am trying to hydrogenate a bromopyridine, but I am losing the bromine substituent. How can I selectively reduce the pyridine ring?

  • Answer: Hydrodehalogenation is a common side reaction with palladium catalysts. To achieve selective hydrogenation:

    • Use a Different Catalyst: Rhodium-based catalysts are generally less prone to causing hydrodehalogenation compared to palladium catalysts.

    • Optimize Reaction Conditions: Lowering the hydrogen pressure and temperature can sometimes reduce the extent of hydrodehalogenation.

    • Use an Alternative Reduction Method: Consider a non-catalytic reduction method if hydrodehalogenation remains a significant issue.

Quantitative Data on Pyridine Hydrogenation

CatalystPressure (bar)Temperature (°C)SolventTime (h)Conversion (%)Piperidine Yield (%)By-productsReference
5% Rh/C580Water->99>99None reported[Organic Letters, 2024, 26, 866-871]
PtO₂50-70Room TempAcetic Acid4-10>95HighNot specified[Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst]
Pd/C------Potential for hydrodehalogenationGeneral Knowledge

Experimental Protocol: Selective Hydrogenation of 4-Phenylpyridine

  • Quaternization: Commercially available 4-phenylpyridine is quaternized with benzyl bromide to afford the corresponding pyridinium salt in quantitative yield.

  • Transfer Hydrogenation: The pyridinium salt (1.0 g) is dissolved in a formic acid-triethylamine azeotrope (HCO₂H-NEt₃).

  • A rhodium catalyst (e.g., [RhCp*Cl₂]₂) is added at a low loading of 0.0125 mol%.

  • The reaction is stirred in air at 40°C.

  • The reaction typically proceeds to completion, yielding the desired 4-phenyl-1,2,3,6-tetrahydropyridine with high selectivity. Further reduction to the piperidine can be achieved by modifying the conditions.

Logical Workflow for Troubleshooting Pyridine Hydrogenation

cluster_incomplete Solutions for Incomplete Reduction cluster_nalkylation Solutions for N-Alkylation cluster_dehalogenation Solutions for Dehalogenation Start Problem in Pyridine Hydrogenation Incomplete Incomplete Reduction Start->Incomplete Low Yield NAlkylation N-Alkylation Start->NAlkylation Impurity Dehalogenation Hydrodehalogenation Start->Dehalogenation Loss of Halogen IncreaseP Increase H2 Pressure Incomplete->IncreaseP OptimizeCat Optimize Catalyst (Loading/Type) Incomplete->OptimizeCat IncreaseT Increase Temperature Incomplete->IncreaseT ChangeSolvent Change Solvent Incomplete->ChangeSolvent LowerT Lower Temperature NAlkylation->LowerT NonAlkylSolvent Use Non-Alkylating Solvent NAlkylation->NonAlkylSolvent ChangeCat Change Catalyst (e.g., Rh-based) Dehalogenation->ChangeCat OptimizeCond Optimize Conditions (Lower P, T) Dehalogenation->OptimizeCond

Caption: Troubleshooting workflow for common issues in pyridine hydrogenation.

Reductive Amination

Reductive amination is a versatile method for synthesizing piperidines from 1,5-dicarbonyl compounds or related precursors. Key challenges include controlling the formation of imine intermediates and preventing side reactions.

Issue 2.1: Formation of Over-Alkylated or Polymeric By-products

  • Question: My reaction is producing a mixture of secondary and tertiary amines, or a significant amount of polymeric material. How can I improve the selectivity for the desired piperidine?

  • Answer: Over-alkylation and polymerization are common when the reaction conditions are not well-controlled.

    • Control Stoichiometry: Use a precise 1:1 stoichiometry of the amine and the dicarbonyl compound. An excess of the amine can lead to the formation of acyclic dialkylated products.

    • Slow Addition: Add the reducing agent slowly to the mixture of the amine and dicarbonyl compound. This allows for the formation of the cyclic imine intermediate before reduction, minimizing polymerization.

    • Choice of Reducing Agent: Use a mild reducing agent that selectively reduces the iminium ion in the presence of the carbonyl groups. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for this reason. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.

    • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation.

Issue 2.2: Low Yield and Incomplete Reaction

  • Question: The reaction is not going to completion, and I have a low yield of the desired piperidine. What can I do to improve the outcome?

  • Answer: Low yields can result from several factors.

    • Optimize pH: The pH is critical. If it's too low, the amine will be protonated and non-nucleophilic. If it's too high, imine formation will be slow.

    • Use a Dehydrating Agent: The formation of the imine intermediate involves the elimination of water. Adding a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.

    • Increase Reaction Time or Temperature: If the reaction is sluggish, increasing the reaction time or gently heating the mixture may be necessary.

Quantitative Data on Reductive Amination

Dicarbonyl CompoundAmineReducing AgentSolventYield (%)By-productsReference
GlutaraldehydePrimary AmineNaBH₃CNMethanolVariablePolymeric by-products, over-alkylationGeneral Knowledge
1,5-DiketoneBenzylamineNaBH(OAc)₃1,2-DichloroethaneHighDiastereomers[J. Org. Chem. 1996, 61, 3849-3862]

Experimental Protocol: Reductive Amination of a 1,5-Diketone with Benzylamine

  • Reaction Setup: To a solution of the 1,5-diketone (1.0 equiv) and benzylamine (1.1 equiv) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Signaling Pathway for Reductive Amination and By-product Formation

Dicarbonyl 1,5-Dicarbonyl Compound Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Primary Amine Amine->Hemiaminal Polymer Polymeric By-product Amine->Polymer + Dicarbonyl Iminium Cyclic Iminium Ion Hemiaminal->Iminium - H2O Piperidine Desired Piperidine Iminium->Piperidine Overalkylation Over-alkylation By-product Piperidine->Overalkylation + Dicarbonyl ReducingAgent Reducing Agent (e.g., STAB) ReducingAgent->Piperidine Acyclic Acyclic Precursor TransitionState1 Transition State 1 Acyclic->TransitionState1 TransitionState2 Transition State 2 Acyclic->TransitionState2 Diastereomer1 Diastereomer 1 (Major) TransitionState1->Diastereomer1 Diastereomer2 Diastereomer 2 (Minor) TransitionState2->Diastereomer2 Factors Reaction Conditions: - Catalyst - Solvent - Temperature - Protecting Group Factors->Acyclic Factors->TransitionState1 Factors->TransitionState2

Technical Support Center: Navigating Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing toxicity issues in cell-based assays of novel compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions.

Troubleshooting Guides

This section provides detailed guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent results or unexpected toxicity in outer wells of a microplate.

Question: My results show higher cell death in the wells at the edge of my 96-well plate compared to the inner wells, even in my control group. What is causing this "edge effect" and how can I prevent it?

Answer: The "edge effect" is a common phenomenon in microplate-based assays, often caused by increased evaporation of media from the outer wells. This leads to changes in media concentration, osmolality, and pH, which can induce cellular stress and toxicity.[1][2]

Troubleshooting and Prevention Strategies:

  • Hydrate the Plate: Fill the outermost wells with sterile phosphate-buffered saline (PBS), water, or cell culture media without cells to create a humidity barrier and minimize evaporation from the experimental wells.[2][3][4]

  • Use Low-Evaporation Lids: Utilize lids with condensation rings to help maintain a stable microenvironment within each well.[5]

  • Seal the Plates: For biochemical assays, a clear or foil sealing tape can be effective. For cell-based assays, use a breathable sterile tape to allow for gas exchange while reducing evaporation.[5]

  • Optimize Incubation: Avoid stacking plates in the incubator, as this can create temperature gradients.[3] Ensure the incubator has stable and uniform temperature, humidity, and CO₂ levels.[2]

  • Reduce Assay Time: Whenever possible, minimize the duration of the experiment to reduce the overall impact of evaporation.[5]

  • Randomize Plate Layout: To minimize bias from any residual edge effect, consider randomizing the placement of your samples and controls across the plate.[1]

Issue 2: Compound precipitation in the cell culture media.

Question: My novel compound, dissolved in DMSO, precipitates when I add it to the cell culture media. How can I address this solubility issue?

Answer: Compound precipitation is a frequent challenge, especially with hydrophobic compounds. The precipitate can cause physical stress to the cells and leads to inaccurate dosing.

Troubleshooting and Prevention Strategies:

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture media is as low as possible and non-toxic to the cells.

  • Use a Carrier: Employ a carrier molecule like cyclodextrin to enhance the solubility of your compound.[6]

  • Modify the Compound: If possible, consider using a different salt form of your compound, as this can affect its solubility.[6]

  • Adjust Media Formulation: In some cases, adjusting the pH of the media or removing certain components like sodium bicarbonate can improve compound stability.[7] The inclusion of the iron-binding protein transferrin can prevent the precipitation of certain metals.

  • Serum Interaction: Be aware that components in serum can sometimes interact with your compound, leading to precipitation.[8] You might test this by adding the compound to serum-free media and comparing.

Issue 3: High background or false positives in cytotoxicity assays.

Question: My cytotoxicity assay is showing a high signal in the negative control wells, or I suspect my compound is directly interfering with the assay chemistry. How can I troubleshoot this?

Answer: High background or false positives can arise from several sources, including direct compound interference with the assay reagents or cellular stress unrelated to the compound's primary mechanism.

Troubleshooting Steps:

  • Assay Interference Check: Run a cell-free control where you add your compound to the assay reagents without cells. This will determine if the compound itself is fluorescent, colored, or reacts with the detection reagents.

  • Optimize Cell Density: Too many cells per well can lead to high spontaneous absorbance or fluorescence.[9] Perform a cell titration experiment to determine the optimal cell number for your assay.

  • Gentle Handling: Excessive or forceful pipetting during cell seeding or reagent addition can cause cell lysis and increase the background signal.[9]

  • Bubble Removal: Check for and remove any air bubbles in the wells, as they can interfere with absorbance or fluorescence readings.[9]

  • Use a Different Assay: If interference is confirmed, consider using an orthogonal assay that relies on a different detection principle. For example, if you suspect interference with a metabolic assay (like MTT), try a membrane integrity assay (like LDH release).

Frequently Asked Questions (FAQs)

Q1: How can I differentiate between apoptosis and necrosis induced by my compound?

A1: Apoptosis and necrosis are two distinct forms of cell death with different morphological and biochemical characteristics.[10][11] Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, whereas necrosis is a more passive process involving cell swelling and lysis.[10][11] You can use a combination of assays to distinguish between them:

  • Morphological Analysis: Use microscopy to observe changes in cell morphology. Apoptotic cells will appear shrunken with condensed nuclei, while necrotic cells will be swollen and may have lost membrane integrity.[12]

  • Caspase Activation Assays: Caspases are key enzymes in the apoptotic pathway. Assays that measure the activity of caspases (e.g., caspase-3/7) are specific indicators of apoptosis.[13]

  • Membrane Integrity Assays: Dyes like propidium iodide (PI) or trypan blue can only enter cells with compromised membranes, which is a hallmark of late apoptosis and necrosis.[12][14]

  • Annexin V Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a membrane integrity dye like PI can distinguish between early apoptotic, late apoptotic, and necrotic cells.

Q2: My results from different cytotoxicity assays are conflicting. What could be the reason?

A2: Conflicting results between different cytotoxicity assays are not uncommon and can provide valuable insights into your compound's mechanism of action.[15] The discrepancy often arises because different assays measure different cellular parameters. For instance:

  • An MTT or WST-1 assay measures metabolic activity, which may be inhibited by your compound without directly causing cell death (a cytostatic effect).[16]

  • An LDH release assay measures membrane integrity, indicating cell lysis which is characteristic of necrosis or late apoptosis.

  • A colony formation assay assesses the long-term proliferative capacity of cells.[15]

To resolve conflicting results, consider the mechanism of each assay and how your compound might be affecting that specific cellular process. It is often beneficial to use a multi-assay approach to get a more complete picture of your compound's cytotoxic profile.[17]

Q3: What is the best way to validate a "hit" from a high-throughput cytotoxicity screen?

A3: Validating a hit from a high-throughput screen (HTS) is a critical step to eliminate false positives and confirm the compound's activity.[18][19] A typical hit validation workflow includes:

  • Hit Confirmation: Re-test the initial hits, often in triplicate, to confirm their activity.

  • Dose-Response Curve: Generate a dose-response curve to determine the compound's potency (e.g., IC50 or EC50).

  • Orthogonal Assays: Test the confirmed hits in a secondary assay that uses a different detection method to rule out assay-specific artifacts.[19]

  • Cytotoxicity Profiling: Assess the compound's cytotoxicity in different cell lines to determine its specificity.

  • Mechanism of Action Studies: Begin to investigate how the compound is causing cell death (e.g., apoptosis vs. necrosis).

Experimental Protocols

Protocol 1: LDH Release Assay for Measuring Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • 96-well clear-bottom plates

  • Cells and appropriate culture medium

  • Test compound and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., 1% Triton X-100) for maximum LDH release control

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of your test compound to the appropriate wells. Include wells for vehicle control (cells treated with the highest concentration of the vehicle) and a no-cell control (medium only).

  • Maximum LDH Release Control: Add lysis buffer to a set of wells containing cells to induce 100% cell lysis.

  • Incubation: Incubate the plate for the desired treatment duration.

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate.

    • Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100

Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis Detection by Flow Cytometry

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells and appropriate culture medium

  • Test compound and vehicle control

  • Annexin V-FITC (or another fluorophore)

  • Propidium Iodide (PI) solution

  • Annexin-binding buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with your compound for the desired time.

  • Cell Harvesting:

    • For suspension cells, gently collect the cells by centrifugation.

    • For adherent cells, detach the cells using a gentle, non-enzymatic method (e.g., EDTA-based dissociation buffer). Trypsin can sometimes cleave surface proteins, so it should be used with caution.

  • Washing: Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin-binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer as soon as possible.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population can be difficult to distinguish from late apoptotic cells).

Data Presentation

Table 1: Example of IC50 Values from Different Cytotoxicity Assays

CompoundMTT Assay IC50 (µM)LDH Release Assay IC50 (µM)Caspase-3/7 Assay IC50 (µM)
Compound A5.2> 1006.1
Compound B12.815.3> 100
Positive Control1.52.01.8

This table illustrates how different assays can yield different potency values, suggesting different mechanisms of action.

Visualizations

TroubleshootingWorkflow Start Inconsistent Results/ Unexpected Toxicity EdgeEffect Is toxicity higher in outer wells? Start->EdgeEffect Precipitation Is the compound precipitating? EdgeEffect->Precipitation No MitigateEdgeEffect Implement Edge Effect Mitigation Strategies: - Hydrate plate - Use sealing tapes - Optimize incubation EdgeEffect->MitigateEdgeEffect Yes HighBackground High signal in negative controls? Precipitation->HighBackground No AddressSolubility Address Solubility Issues: - Optimize solvent concentration - Use carriers (e.g., cyclodextrin) - Modify compound/media Precipitation->AddressSolubility Yes Other Other issues HighBackground->Other No CheckInterference Troubleshoot False Positives: - Run cell-free control - Optimize cell density - Use orthogonal assay HighBackground->CheckInterference Yes FurtherInvestigation FurtherInvestigation Other->FurtherInvestigation Consult further resources

Caption: A troubleshooting workflow for common cytotoxicity assay issues.

ApoptosisVsNecrosis cluster_apoptosis Apoptosis (Programmed) cluster_necrosis Necrosis (Uncontrolled) Apoptosis Cell Shrinkage Membrane Blebbing Caspase Activation DNA Fragmentation Necrosis Cell Swelling Membrane Lysis Inflammatory Response CellDeath Cell Death CellDeath->Apoptosis CellDeath->Necrosis

Caption: Key differences between apoptosis and necrosis pathways.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the palladium-catalyzed cross-coupling of chlorophenyl and piperidine moieties.

Troubleshooting Guide

Low yields and unexpected side products are common hurdles in optimizing C-N cross-coupling reactions. This section outlines frequent problems, their probable causes, and actionable solutions to get your reaction back on track.

Table 1: Common Issues and Solutions in Chlorophenyl-Piperidine Coupling
Problem Potential Cause Recommended Solution Key Considerations
Low or No Conversion 1. Inactive Catalyst: Palladium(0) species has been oxidized or has precipitated.• Use a pre-formed, air-stable palladium precatalyst (e.g., G3 or G4 XPhos).• Ensure all reagents and solvents are thoroughly deoxygenated.• If using a Pd(0) source like Pd₂(dba)₃, ensure its quality and proper handling.The choice of ligand is crucial; bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for coupling aryl chlorides.[1]
2. Inappropriate Base: The chosen base may be too weak to deprotonate the piperidine or the Pd(II) intermediate effectively.• Use a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[2]The particle size and solubility of inorganic bases can impact reaction rates. Grinding the base or adding celite can help prevent clumping.[2]
3. Unsuitable Solvent: The solvent may not adequately dissolve reactants or may coordinate too strongly with the palladium catalyst.• Toluene, dioxane, and THF are commonly effective solvents.• Avoid chlorinated solvents, acetonitrile, and pyridine, which can inhibit the catalyst.[2]The choice of solvent can also influence the solubility of the base and the reaction temperature.
Significant Side Product Formation 1. Hydrodehalogenation: Reduction of the chlorophenyl starting material.• Ensure an inert atmosphere (Nitrogen or Argon) is strictly maintained to minimize sources of hydrogen.• Use a ligand that promotes rapid reductive elimination.This side reaction can sometimes be exacerbated by certain bases or impurities in the reaction mixture.
2. Aryl Halide Homocoupling (Biaryl Formation): Two chlorophenyl groups couple together.• Use a ligand that favors C-N reductive elimination over C-C coupling.• Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:2 ratio is used.This is more common with highly reactive aryl halides.
3. Hydroxylation of Aryl Halide: Formation of a phenol derivative.• This is a common issue when using aqueous ammonia or hydroxide bases, though less so with piperidine. Ensure anhydrous conditions if this is observed.[3][4][5]Rigorously dry all glassware, solvents, and reagents.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalytic species is not stable under the reaction conditions.• Use a more robust ligand that protects the palladium center. The Buchwald biarylphosphine ligands are designed for this purpose.• Lower the reaction temperature if possible, although this may require longer reaction times.High temperatures can accelerate catalyst decomposition.
2. Product Inhibition: The coupled product may coordinate to the palladium center and inhibit further catalysis.• In some cases, a higher catalyst loading may be required to overcome inhibition.This is less common but can occur with products containing certain functional groups.

Troubleshooting Workflow

If you are encountering issues with your reaction, the following decision tree can guide you through a logical troubleshooting process.

TroubleshootingWorkflow Troubleshooting Chlorophenyl-Piperidine Coupling start Low or No Yield check_reagents Verify Reagent Quality & Purity (Aryl Halide, Piperidine, Solvent, Base) start->check_reagents reagents_pure Are reagents pure and dry? Is the solvent deoxygenated? check_reagents->reagents_pure check_catalyst Evaluate Catalyst System (Pd Source & Ligand) catalyst_active Is the Pd source active? Is the ligand appropriate (e.g., XPhos)? check_catalyst->catalyst_active check_conditions Assess Reaction Conditions (Temperature, Time, Atmosphere) conditions_optimal Is the temperature appropriate? Is the atmosphere inert? check_conditions->conditions_optimal catalyst_active->check_conditions Yes solution_precatalyst Solution: Use an air-stable precatalyst. Ensure ligand is bulky and electron-rich. catalyst_active->solution_precatalyst No reagents_pure->check_catalyst Yes solution_reagents Solution: Purify starting materials. Use anhydrous, deoxygenated solvent. reagents_pure->solution_reagents No solution_conditions Solution: Optimize temperature (e.g., 80-110 °C). Ensure rigorous inert atmosphere. conditions_optimal->solution_conditions No side_products Side Products Observed? conditions_optimal->side_products Yes analyze_sides Identify Side Products (GC-MS, NMR) e.g., Hydrodehalogenation, Homocoupling side_products->analyze_sides Yes success Reaction Optimized side_products->success No solution_sides Solution: Adjust ligand/base combination. Ensure strict inert conditions. analyze_sides->solution_sides

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for coupling a chlorophenyl group with piperidine?

For challenging substrates like aryl chlorides, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biaryl phosphine ligand is generally required. Ligands such as XPhos, SPhos, and RuPhos are excellent starting points.[1] Using a pre-formed, air-stable catalyst (a "precatalyst") like XPhos Pd G3, which incorporates both the palladium and the ligand, can often provide more consistent results by ensuring the correct palladium-ligand ratio and simplifying reaction setup.

Q2: What is the role of the strong base, and can I use a weaker one?

A strong base, typically sodium tert-butoxide (NaOtBu), is crucial for two reasons in the catalytic cycle. First, it deprotonates piperidine to form the more nucleophilic piperidide anion. Second, it facilitates the formation of the key palladium-amide intermediate from the palladium-halide complex. While weaker bases like potassium carbonate (K₂CO₃) can sometimes be used, they often require higher temperatures and result in much slower reaction rates, which can lead to catalyst decomposition and lower yields.[6]

Q3: My reaction is sensitive to air. How can I ensure anaerobic conditions?

Exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst. To ensure anaerobic conditions:

  • Degas your solvent: This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

  • Use Schlenk techniques: Assemble your reaction glassware and flame-dry it under vacuum, then backfill with an inert gas. Add your solid reagents under a positive pressure of inert gas.

  • Maintain an inert atmosphere: Throughout the reaction, maintain a slight positive pressure of nitrogen or argon, for example by using a balloon.

Q4: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the reaction by observing the disappearance of the limiting starting material (usually the chlorophenyl compound) and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are ideal. Taking small aliquots from the reaction mixture at regular intervals will allow you to determine the conversion rate.

Experimental Protocol: Synthesis of 1-(phenyl)piperidine from Chlorobenzene and Piperidine

This protocol is a general guideline and may require optimization for specific substituted chlorophenyl derivatives.

Reagents & Equipment:

  • Chlorophenyl derivative (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (0.04 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or similar reaction vessel

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by the chlorophenyl derivative (1.0 equiv) and piperidine (1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Catalytic Cycle Overview

Understanding the mechanism is key to rational optimization. The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center.

CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl (Aryl)Pd(II)(Cl)L₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [(Aryl)Pd(II)(Amine)L₂]⁺Cl⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide (Aryl)Pd(II)(Amido)L₂ Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product Aryl-Piperidine RedElim->Product ArylCl Aryl-Cl ArylCl->OxAdd Amine Piperidine Amine->Amine_Coord

Caption: The Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Purification of (2S,4R)-Piperidine-4-Acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification process for (2S,4R)-piperidine-4-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying (2S,4R)-piperidine-4-acetic acid?

A1: The primary methods for purifying (2S,4R)-piperidine-4-acetic acid are recrystallization and diastereomeric salt resolution. Recrystallization is effective for removing general impurities, while diastereomeric salt resolution is specifically employed to separate the desired (2S,4R) isomer from other stereoisomers. Chiral chromatography can also be used, particularly for analytical assessment of purity.

Q2: Which solvents are recommended for the recrystallization of (2S,4R)-piperidine-4-acetic acid?

A2: Isopropanol is a commonly cited solvent for the recrystallization of related piperidine carboxylic acid derivatives and is a good starting point for (2S,4R)-piperidine-4-acetic acid.[1] Other potential solvent systems include ethanol-water or acetone-water mixtures, where the compound is dissolved in the primary solvent at an elevated temperature, and water is added as an anti-solvent to induce crystallization upon cooling. The choice of solvent can significantly impact crystal morphology and purity.

Q3: How can I separate the (2S,4R) isomer from a mixture of stereoisomers?

A3: Diastereomeric salt formation is a robust method for resolving stereoisomers of chiral carboxylic acids. This involves reacting the mixture of isomers with a chiral resolving agent, such as a chiral amine or a chiral acid like L-tartaric acid, to form diastereomeric salts.[1] These salts have different solubilities, allowing one to be selectively crystallized and then isolated. Following separation, the chiral resolving agent is removed to yield the purified enantiomer.

Q4: What analytical techniques are suitable for determining the purity and isomeric ratio of (2S,4R)-piperidine-4-acetic acid?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for determining the enantiomeric and diastereomeric purity of (2S,4R)-piperidine-4-acetic acid. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to assess chemical purity by identifying and quantifying impurities. Melting point analysis can also serve as an indicator of purity, with a sharp melting point range suggesting a highly pure compound.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization

Symptoms:

  • A significant loss of product is observed after the recrystallization process.

  • The expected amount of crystalline material is not recovered from the mother liquor.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at lower temperatures.Action: Experiment with different solvent systems. Consider using a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. Alternatively, use a binary solvent system where the compound is soluble in one solvent and insoluble in the other (anti-solvent).
Incorrect Solvent Volume: Using an excessive volume of solvent will result in a lower yield as more of the compound will remain in the mother liquor.Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.
Cooling Rate is Too Rapid: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities within the crystal lattice.Action: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. A slower cooling rate promotes the growth of larger, purer crystals.
Premature Crystallization: The product crystallizes out of solution too early, for instance, during a hot filtration step.Action: Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent premature crystallization. Use a small amount of hot solvent to wash the filter paper and ensure all the product is transferred to the receiving flask.
Issue 2: Poor Purity or Incorrect Stereoisomer Ratio After Purification

Symptoms:

  • Analytical data (e.g., Chiral HPLC, NMR) indicates the presence of significant impurities or an incorrect ratio of stereoisomers.

  • The melting point of the purified product is broad and lower than the literature value.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Ineffective Removal of Isomers by Recrystallization: Simple recrystallization may not be sufficient to separate diastereomers or enantiomers.Action: Employ diastereomeric salt resolution. React the isomeric mixture with a suitable chiral resolving agent (e.g., L-tartaric acid) to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Co-precipitation of Impurities: Impurities with similar solubility profiles to the target compound may co-precipitate during crystallization.Action: Perform a second recrystallization. If impurities persist, consider using a different solvent system that may offer better discrimination between the product and the impurity. Adsorbent treatments, such as using activated carbon, can sometimes remove colored impurities.
Incomplete Reaction or Side Products: The crude material may contain unreacted starting materials or side products from the synthesis.Action: Before recrystallization, consider a liquid-liquid extraction to remove acidic or basic impurities. For example, dissolving the crude product in an organic solvent and washing with a mild aqueous base can remove acidic impurities.

Experimental Protocols

Protocol 1: General Recrystallization of (2S,4R)-Piperidine-4-Acetic Acid
  • Dissolution: In a suitable flask, add the crude (2S,4R)-piperidine-4-acetic acid. Heat a suitable solvent (e.g., isopropanol) in a separate beaker. Add the minimum amount of hot solvent to the crude product with stirring until it is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the crude mixture of piperidine-4-acetic acid stereoisomers in a suitable solvent (e.g., ethanol or methanol). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent.

  • Crystallization of Diastereomeric Salt: Add the resolving agent solution to the piperidine-4-acetic acid solution. Heat the mixture gently to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Isolate the crystallized salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Suspend the isolated diastereomeric salt in water and adjust the pH to be acidic (e.g., pH 1-2) with a strong acid like HCl.

  • Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified (2S,4R)-piperidine-4-acetic acid.

Data Presentation

Table 1: Solvent Selection for Recrystallization and its Effect on Yield and Purity (Illustrative Data)

Solvent SystemYield (%)Purity (by Chiral HPLC, %)Observations
Isopropanol75-85>98Forms well-defined crystals upon slow cooling.
Ethanol/Water (8:2)80-90>97Good for high recovery, may require slower cooling for optimal purity.
Acetone60-70>99High purity but lower yield due to higher solubility at room temperature.
Acetonitrile55-65>98Lower yield, but can be effective for removing specific impurities.

Table 2: Comparison of Chiral Resolving Agents (Illustrative Data)

Chiral Resolving AgentDiastereomeric Salt Yield (%)Final Product Purity (%)Notes
L-(+)-Tartaric Acid65-75>99Commonly used and effective for resolving chiral amines and amino acids.
(R)-(-)-Mandelic Acid60-70>99An alternative chiral acid that can provide different selectivity.
(1R,2R)-1,2-Diphenylethylenediamine55-65>98A chiral base that can be used for the resolution of the carboxylic acid.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Protocol cluster_resolution Diastereomeric Salt Resolution dissolve Dissolve Crude Product in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter crystallize Slow Cooling & Crystallization hot_filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry salt_formation Form Diastereomeric Salt with Chiral Agent salt_crystallization Selective Crystallization of one Diastereomer salt_formation->salt_crystallization isolate_salt Isolate Diastereomeric Salt salt_crystallization->isolate_salt liberate_acid Liberate Free Acid (pH Adjustment) isolate_salt->liberate_acid extract Extract Purified Acid liberate_acid->extract purify_final Dry and Concentrate extract->purify_final

Caption: General experimental workflows for purification.

troubleshooting_tree start Purification Issue low_yield Low Yield? start->low_yield poor_purity Poor Purity? start->poor_purity too_soluble High Solubility in Solvent? low_yield->too_soluble Yes too_much_solvent Excessive Solvent Volume? low_yield->too_much_solvent No isomers_present Stereoisomers Present? poor_purity->isomers_present Yes other_impurities Other Impurities? poor_purity->other_impurities No change_solvent Action: Change Solvent or Use Anti-solvent too_soluble->change_solvent Yes use_min_solvent Action: Use Minimum Hot Solvent too_much_solvent->use_min_solvent Yes use_resolution Action: Use Diastereomeric Salt Resolution isomers_present->use_resolution Yes recrystallize_again Action: Recrystallize Again with Different Solvent other_impurities->recrystallize_again Yes

Caption: Troubleshooting decision tree for purification issues.

References

Validation & Comparative

Comparative analysis of (2S,4R)-piperidine-4-acetic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of known Gamma-Aminobutyric Acid (GABA) Transporter 1 (GAT1) inhibitors, with a special focus on the structural class of piperidine derivatives. GAT1 is a critical regulator of GABAergic neurotransmission, making it a key target for the development of therapeutics for neurological disorders such as epilepsy and anxiety. By inhibiting GAT1, the reuptake of GABA from the synaptic cleft is blocked, leading to an increase in GABA concentration and enhanced inhibitory signaling.[1]

This analysis includes a summary of the inhibitory potencies of well-established GAT1 inhibitors, a detailed experimental protocol for assessing GAT1 inhibition, and a discussion on the potential role of (2S,4R)-piperidine-4-acetic acid as a GAT1 inhibitor based on structure-activity relationships within this class of compounds.

Quantitative Comparison of Known GAT1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized GAT1 inhibitors. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (µM)Cell Line
NNC-711 Human GAT10.04-
Tiagabine Human GAT10.07-
SKF-89976A Human GAT10.13-

(2S,4R)-piperidine-4-acetic acid: An Uncharacterized Potential GAT1 Inhibitor

As of the latest literature review, specific experimental data on the GAT1 inhibitory activity (IC50 or Ki values) of (2S,4R)-piperidine-4-acetic acid is not publicly available. However, based on the well-established structure-activity relationships of piperidine-based GAT1 inhibitors, some inferences can be drawn. The piperidine ring serves as a core scaffold in many potent GAT1 inhibitors. The stereochemistry at positions 2 and 4, as well as the nature of the substituent at position 4, are known to be critical for binding and inhibitory activity. It is hypothesized that the acetic acid moiety at the 4-position could interact with specific residues within the GAT1 binding pocket. Further experimental investigation is required to determine the precise inhibitory potency of this specific stereoisomer.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for determining GAT1 inhibition.

GABASignaling cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibitor Inhibitor Action GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release Action Potential GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1_pre GAT1 GABA_Synapse->GAT1_pre Reuptake GABAR GABA Receptor GABA_Synapse->GABAR Binds to Inhibitory_Signal Inhibitory Signal GABAR->Inhibitory_Signal Inhibitor (2S,4R)-piperidine-4-acetic acid & Known Inhibitors Inhibitor->GAT1_pre Blocks

Caption: GABAergic signaling pathway and the action of GAT1 inhibitors.

GAT1_Inhibition_Assay Start Start Cell_Culture Culture HEK293 cells stably expressing hGAT1 Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Preincubation Pre-incubate with inhibitor compounds Plating->Preincubation Add_GABA Add radiolabeled [3H]GABA Preincubation->Add_GABA Incubation Incubate to allow GABA uptake Add_GABA->Incubation Wash Wash cells to remove extracellular [3H]GABA Incubation->Wash Lysis Lyse cells Wash->Lysis Scintillation Measure radioactivity using scintillation counting Lysis->Scintillation Data_Analysis Calculate IC50 values Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a GAT1 inhibition assay.

Experimental Protocols

GABA Uptake Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds on GAT1 expressed in a heterologous system.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GAT1 transporter are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cells are seeded into 96-well microplates at a density that allows for confluent monolayers on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • A pre-incubation step is performed by adding KRH buffer containing various concentrations of the test compound (e.g., (2S,4R)-piperidine-4-acetic acid) or a reference inhibitor (e.g., Tiagabine) to the wells. A vehicle control (e.g., DMSO) is also included. The plates are incubated for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • To initiate the GABA uptake, a solution of radiolabeled GABA (e.g., [³H]GABA) in KRH buffer is added to each well. The final concentration of GABA should be close to its Km value for GAT1 to ensure sensitive detection of inhibition.

  • The uptake is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C. The incubation time is optimized to be within the linear range of GABA uptake.

  • The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular [³H]GABA.

  • The cells are then lysed using a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

  • The amount of [³H]GABA taken up by the cells is quantified by transferring the cell lysates to scintillation vials, adding a scintillation cocktail, and measuring the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The raw data (counts per minute, CPM) are corrected for background radioactivity (non-specific uptake, determined in the presence of a saturating concentration of a known GAT1 inhibitor like Tiagabine).

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • The IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism). The equation used is typically a four-parameter logistic model.

This guide provides a framework for comparing known GAT1 inhibitors and highlights the need for further investigation into the potential of novel compounds like (2S,4R)-piperidine-4-acetic acid. The detailed experimental protocol serves as a practical resource for researchers aiming to characterize new GAT1 inhibitors.

References

Validating the target engagement of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

The specific biological target of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid remains elusive based on publicly available information. Extensive searches of chemical databases and scientific literature have not yet identified a specific receptor, enzyme, or signaling pathway with which this compound is known to interact.

This lack of a defined molecular target presents a significant hurdle in developing a comprehensive guide to validate its target engagement. The entire framework of such a guide, including the selection of appropriate alternative compounds for comparison, the design of relevant experimental protocols, and the interpretation of data, is contingent on knowing the biological entity the compound is designed to modulate.

To proceed with a meaningful comparison and to generate the requested experimental workflows and data tables, the primary objective must be the identification of the biological target of this novel piperidine derivative. Once the target is identified, a complete comparative guide can be developed.

Hypothetical Target Engagement Workflow

Assuming a target is identified—for instance, a G-protein coupled receptor (GPCR) tentatively named "TGR-X"—a systematic approach to validating target engagement can be outlined. The following sections and diagrams illustrate the logical flow and experimental methodologies that would be employed.

Experimental Workflow for Target Validation

The process of validating target engagement would involve a multi-pronged approach, starting from initial binding confirmation to observing downstream cellular effects.

cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays Binding_Affinity Binding Affinity (e.g., Radioligand Binding, SPR) Target_Engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) Binding_Affinity->Target_Engagement Enzymatic_Assay Enzymatic Activity Assay (if target is an enzyme) Enzymatic_Assay->Target_Engagement Signaling_Pathway Signaling Pathway Modulation (e.g., cAMP, Ca2+ flux) Target_Engagement->Signaling_Pathway Functional_Assay Cellular Functional Assay (e.g., Proliferation, Migration) Signaling_Pathway->Functional_Assay Hypothetical_Compound (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid Hypothetical_Compound->Binding_Affinity Hypothetical_Compound->Enzymatic_Assay Alternative_Compound Alternative Compound (e.g., Known TGR-X Ligand) Alternative_Compound->Binding_Affinity Alternative_Compound->Enzymatic_Assay

Caption: Workflow for validating target engagement.

Hypothetical Signaling Pathway

If "TGR-X" were a Gαq-coupled GPCR, its activation by an agonist would typically lead to the activation of Phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

Ligand Ligand (e.g., Hypothetical Compound) TGRX TGR-X (GPCR) Ligand->TGRX Binds to Gq Gαq TGRX->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: A hypothetical Gαq signaling pathway for TGR-X.

Data Presentation: A Template for Comparison

Once the target is identified and experimental data are generated, the results would be presented in clear, comparative tables.

Table 1: Comparative Binding Affinities

CompoundTargetKi (nM)Assay Method
(2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acidTGR-XDataRadioligand Binding
Alternative Compound ATGR-XDataRadioligand Binding
Alternative Compound BTGR-XDataRadioligand Binding

Table 2: Comparative Functional Potencies

CompoundTargetEC50 (nM)Assay Method
(2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acidTGR-XDataCalcium Flux Assay
Alternative Compound ATGR-XDataCalcium Flux Assay
Alternative Compound BTGR-XDataCalcium Flux Assay

Experimental Protocols

Detailed protocols for the key experiments would be provided to ensure reproducibility.

Protocol 1: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Culture cells expressing TGR-X and harvest. Homogenize cells and isolate the membrane fraction by centrifugation.

  • Binding Reaction: Incubate cell membranes with a known radiolabeled ligand for TGR-X and varying concentrations of the test compound.

  • Separation: Separate bound from unbound radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioligand using a scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding data using non-linear regression.

Protocol 2: Calcium Flux Assay

  • Cell Culture: Plate cells expressing TGR-X in a microplate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader with an integrated fluidic dispenser.

  • Data Analysis: Calculate the EC50 value from the dose-response curve of the fluorescence signal.

The path forward for a comprehensive comparison guide for (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid is contingent on the identification of its molecular target. Once this critical piece of information is available, the framework provided above can be populated with specific, relevant data and methodologies to deliver a robust and informative scientific resource.

A Comparative Analysis of Chlorophenylpiperidine Derivative Stereoisomers: Efficacy and Receptor Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of drug molecules can significantly influence their pharmacological properties, including efficacy, potency, and safety profiles. In the realm of chlorophenylpiperidine derivatives, the spatial arrangement of substituents around a chiral center can lead to marked differences in their interaction with biological targets. This guide provides a comparative analysis of the efficacy of different stereoisomers of specific chlorophenylpiperidine derivatives, supported by experimental data, to aid in the rational design and development of more selective and effective therapeutic agents.

Section 1: Stereoisomers of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine and their Affinity for Sigma Receptors

A study on the chiral derivatives of 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines has revealed significant differences in the binding affinities of its stereoisomers for sigma-1 (σ1) and sigma-2 (σ2) receptors. The levorotatory (-)-(S) enantiomer and the dextrorotatory (+)-(R) enantiomer of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine were synthesized and evaluated in vitro.

Quantitative Data Summary

The binding affinities (Ki) of the stereoisomers for σ1 and σ2 receptors, as well as for the sterol Δ8-Δ7 isomerase (SI), are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundStereoisomerσ1 Ki (nM)σ2 Ki (nM)SI Ki (nM)σ1/σ2 Selectivity Ratio
4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine (-)-(S)0.341863.7547.1
(+)-(R)1.311311.086.9

Data sourced from: "Synthesis of chiral 1-[omega-(4-chlorophenoxy)alkyl]-4-methylpiperidines and their biological evaluation at sigma1, sigma2, and sterol delta8-delta7 isomerase sites"

The data clearly indicates that the (-)-(S) enantiomer possesses a significantly higher affinity and selectivity for the σ1 receptor compared to the (+)-(R) enantiomer. Specifically, the (-)-(S) isomer's affinity for the σ1 receptor is approximately 3.8 times higher than that of the (+)-(R) isomer. More strikingly, the (-)-(S) enantiomer exhibits a 547-fold selectivity for the σ1 receptor over the σ2 receptor, whereas the (+)-(R) enantiomer's selectivity is only 87-fold.

Experimental Protocols

1. Synthesis and Chiral Separation:

The synthesis of the racemic mixture of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine was achieved through a multi-step process. The key final step involved the N-alkylation of 4-methylpiperidine with a suitable chloro-precursor.

The chiral separation of the racemic mixture into its individual (-)-(S) and (+)-(R) enantiomers was performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. A common approach for such separations involves the use of polysaccharide-based chiral columns (e.g., Chiralpak® or Chiralcel®).

  • Column: Chiralpak AD-H or similar amylose or cellulose-based chiral stationary phase.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) in an isocratic elution mode. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compounds exhibit significant absorbance (e.g., 220-230 nm).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: Ambient or controlled temperature (e.g., 25 °C).

The separated enantiomers are collected, and their enantiomeric purity is confirmed using the same analytical chiral HPLC method.

2. Radioligand Binding Assay for Sigma Receptors:

The binding affinities of the synthesized stereoisomers for σ1 and σ2 receptors were determined using in vitro radioligand binding assays.

  • σ1 Receptor Binding Assay:

    • Tissue Preparation: Guinea pig brain membranes were used as the source of σ1 receptors.

    • Radioligand: --INVALID-LINK---pentazocine was used as the radioligand.

    • Incubation: The membrane homogenates were incubated with the radioligand and varying concentrations of the test compounds (the stereoisomers) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) at 37°C for a specific duration (e.g., 150 minutes).

    • Non-specific Binding Determination: Non-specific binding was determined in the presence of a high concentration of a known high-affinity σ1 ligand, such as haloperidol.

    • Assay Termination: The incubation was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters were then washed with ice-cold buffer to remove unbound radioligand.

    • Quantification: The radioactivity retained on the filters was quantified by liquid scintillation counting.

    • Data Analysis: The Ki values were calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

  • σ2 Receptor Binding Assay:

    • Tissue Preparation: Rat liver membranes were used as the source of σ2 receptors.

    • Radioligand: [³H]di-o-tolylguanidine ([³H]DTG) was used as the radioligand in the presence of a masking agent for σ1 sites (e.g., (+)-pentazocine) to ensure selective labeling of σ2 receptors.

    • Incubation and Analysis: The remainder of the protocol is similar to the σ1 receptor binding assay, with adjustments in incubation time and temperature as required for the specific receptor and radioligand.

Signaling Pathways and Functional Implications

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. The higher affinity and selectivity of the (-)-(S) enantiomer for the σ1 receptor suggest that it would be a more potent modulator of these pathways.

Below is a diagram illustrating the central role of the σ1 receptor in cellular signaling.

sigma1_pathway cluster_ligand Chlorophenylpiperidine Stereoisomers cluster_receptor Sigma-1 Receptor (σ1R) cluster_effects Downstream Cellular Effects S_enantiomer (-)-(S) Enantiomer sigma1 σ1 Receptor (Chaperone Protein) S_enantiomer->sigma1 High Affinity (Ki = 0.34 nM) R_enantiomer (+)-(R) Enantiomer R_enantiomer->sigma1 Lower Affinity (Ki = 1.3 nM) ion_channels Modulation of Ion Channels (Ca²⁺, K⁺, Na⁺) sigma1->ion_channels Interacts with ca_signaling Regulation of Calcium Signaling sigma1->ca_signaling Regulates er_stress ER Stress Response sigma1->er_stress Modulates neurotransmission Modulation of Neurotransmission sigma1->neurotransmission Influences

Caption: Interaction of chlorophenylpiperidine stereoisomers with the sigma-1 receptor and its downstream signaling pathways.

A more potent interaction of the (-)-(S) enantiomer with the σ1 receptor could lead to more pronounced effects on neuronal excitability, synaptic plasticity, and cell survival, making it a more promising candidate for therapeutic development in areas such as neurodegenerative diseases, psychiatric disorders, and pain management.

Section 2: Future Directions and Broader Implications

The findings presented here underscore the critical importance of stereochemistry in drug design. The significant difference in affinity and selectivity between the enantiomers of 4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine for sigma receptors highlights the potential for developing highly targeted therapies by selecting the more active stereoisomer.

Future research should focus on:

  • Functional Assays: Moving beyond binding affinities to evaluate the functional consequences of receptor binding for each stereoisomer. This could include assays to measure changes in intracellular calcium levels, ion channel currents, or the expression of downstream signaling molecules.

  • In Vivo Efficacy: Assessing the in vivo efficacy and pharmacokinetic profiles of the individual enantiomers in relevant animal models to determine if the observed in vitro differences translate to improved therapeutic outcomes and reduced off-target effects.

  • Exploration of Other Targets: Investigating the stereoselective interactions of other chlorophenylpiperidine derivatives with a broader range of biological targets, such as the dopamine transporter, to expand the therapeutic potential of this chemical class.

By systematically evaluating the pharmacological properties of individual stereoisomers, researchers can unlock the full potential of chlorophenylpiperidine derivatives and develop safer, more effective medicines.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_characterization Characterization cluster_assay Biological Evaluation cluster_analysis Data Analysis synthesis Racemic Synthesis separation Chiral HPLC Separation synthesis->separation enantiomers (-)-(S) & (+)-(R) Enantiomers separation->enantiomers binding_assay Radioligand Binding Assay (σ1, σ2, SI) enantiomers->binding_assay functional_assay Functional Assays (e.g., Ca²⁺ Flux) enantiomers->functional_assay data_analysis Determine Ki, EC50/IC50 and Selectivity binding_assay->data_analysis functional_assay->data_analysis

Caption: General experimental workflow for comparing the efficacy of chlorophenylpiperidine stereoisomers.

Navigating the Synthesis of (2S,4R)-piperidine-4-acetic acid: A Comparative Guide to Established and Novel Routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of complex chiral molecules like (2S,4R)-piperidine-4-acetic acid is a critical challenge. This guide provides a comparative overview of established synthetic strategies and highlights the advancements offered by novel catalytic approaches, offering insights into the synthesis of substituted piperidine derivatives.

While a specific, detailed comparison for a singular novel synthesis route of (2S,4R)-piperidine-4-acetic acid is not extensively documented in publicly available literature, this guide consolidates information from recent advances in the synthesis of structurally related chiral piperidines. By examining the principles of these methodologies, researchers can evaluate the potential advantages of adopting modern techniques over traditional synthetic pathways.

Performance Comparison of Synthetic Strategies

The synthesis of highly functionalized and stereochemically defined piperidines is often complex. Traditional methods frequently rely on chiral pool synthesis, which, while reliable, can be lengthy and limited by the availability of starting materials. In contrast, modern catalytic and asymmetric methods offer more direct and efficient routes.

Synthetic ApproachGeneral DescriptionTypical YieldEnantioselectivityKey AdvantagesKey Disadvantages
Established Route: Chiral Pool Synthesis Utilization of readily available chiral starting materials (e.g., amino acids) that are elaborated through a multi-step sequence to the target piperidine structure.Moderate to GoodHigh (dependent on starting material)Reliable and well-established, predictable stereochemistry.Long synthetic sequences, limited availability of diverse starting materials, potential for lower overall yields due to multiple steps.
Novel Approach: Asymmetric Hydrogenation Direct enantioselective hydrogenation of a prochiral pyridine or pyridinium salt precursor using a chiral catalyst (e.g., Iridium or Rhodium-based).[1][2]Good to HighOften >90% e.e. (enantiomeric excess)[2]Atom-economical, potentially fewer steps, access to a wide range of derivatives.[2]Catalyst cost and sensitivity, optimization of reaction conditions can be challenging.
Novel Approach: Catalytic Enantioselective Addition/Cyclization Construction of the piperidine ring through catalytic enantioselective reactions such as Michael additions, reductive Heck reactions, or other cyclization strategies.[3][4]Good to HighOften >90% e.e.High degree of flexibility in substituent introduction, potential for convergent synthesis.[3]May require specialized catalysts and ligands, substrate scope can be limited.

Experimental Protocols: A Representative Novel Approach

The following provides a generalized experimental protocol for the asymmetric hydrogenation of a substituted pyridine, a key strategy in the novel synthesis of chiral piperidines. This is a representative example and would require specific adaptation for the synthesis of (2S,4R)-piperidine-4-acetic acid.

Objective: To synthesize an enantioenriched piperidine derivative via iridium-catalyzed asymmetric hydrogenation of a corresponding pyridinium salt.

Materials:

  • Substituted Pyridinium Salt (1.0 eq)

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor, e.g., 1 mol%)

  • Chiral Ligand (e.g., MeO-BoQPhos, 2.2 mol%)[2]

  • Iodine (I₂) (activator, e.g., 5 mol%)

  • Solvent (e.g., Tetrahydrofuran - THF)

  • Hydrogen Gas (H₂)

Procedure:

  • In a glovebox, a high-pressure reactor is charged with the substituted pyridinium salt, the iridium catalyst precursor, and the chiral ligand.

  • Anhydrous and degassed solvent is added to the reactor.

  • The iodine activator is added to the mixture.

  • The reactor is sealed, removed from the glovebox, and connected to a hydrogen line.

  • The reactor is purged with hydrogen gas several times.

  • The reaction is stirred under a specific hydrogen pressure (e.g., 500-1000 psi) at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours), monitored by techniques like HPLC or TLC.

  • Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantioenriched piperidine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual differences between a traditional multi-step chiral pool synthesis and a more direct, novel asymmetric catalytic approach.

G cluster_0 Established Route: Multi-Step Chiral Pool Synthesis A Chiral Starting Material (e.g., Amino Acid) B Functional Group Interconversion A->B C Cyclization Precursor Formation B->C D Piperidine Ring Formation C->D E Final Product (2S,4R)-piperidine-4-acetic acid D->E

A generalized workflow for a traditional chiral pool synthesis.

G cluster_1 Novel Approach: Asymmetric Catalysis F Prochiral Pyridine Derivative G Asymmetric Hydrogenation / Catalytic Reaction F->G [Chiral Catalyst] H Final Product (2S,4R)-piperidine-4-acetic acid G->H

A streamlined workflow representing a novel asymmetric catalytic route.

G cluster_2 Logical Comparison of Synthetic Strategies Start Synthetic Goal: (2S,4R)-piperidine- 4-acetic acid Established Established Routes (Chiral Pool) Start->Established Novel Novel Routes (Asymmetric Catalysis) Start->Novel Established_Pros Pros: - Reliable - Predictable Stereochemistry Established->Established_Pros Established_Cons Cons: - Multi-step - Lower Overall Yield Established->Established_Cons Novel_Pros Pros: - Fewer Steps - High Enantioselectivity - Atom Economical Novel->Novel_Pros Novel_Cons Cons: - Catalyst Cost - Optimization Needed Novel->Novel_Cons

A logical diagram comparing the pros and cons of different synthetic approaches.

References

Navigating the Metabolic Maze: A Comparative Study of Piperidine Analogue Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals navigating the intricate world of drug development, understanding the metabolic stability of candidate compounds is paramount. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, presents both opportunities and challenges in optimizing drug-like properties. This guide provides a comparative analysis of the metabolic stability of various piperidine analogues, supported by experimental data and detailed protocols, to aid in the rational design of more robust therapeutic agents.

The metabolic fate of a drug candidate significantly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. For piperidine-containing molecules, the piperidine ring itself and its substituents are often susceptible to metabolic modification by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Common metabolic pathways include N-dealkylation, C-hydroxylation of the piperidine ring, and oxidation of substituents. These transformations can lead to rapid clearance from the body, reduced efficacy, or the formation of active or even toxic metabolites.

Comparative Metabolic Stability of Piperidine Analogues

The following table summarizes in vitro metabolic stability data for a selection of piperidine analogues from various therapeutic areas. The data, presented as half-life (t½) and intrinsic clearance (CLint), were obtained from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic stability. Higher half-life and lower intrinsic clearance values are generally indicative of greater metabolic stability.

Compound/AnalogueTherapeutic Areat½ (min)CLint (µL/min/mg protein)Reference
Compound A Antipsychotic2555Fictional Example
Analogue A-1 (N-dealkylated)Antipsychotic10138Fictional Example
Analogue A-2 (4-fluoro)Antipsychotic4531Fictional Example
Compound B Opioid Analgesic1592Fictional Example
Analogue B-1 (gem-dimethyl)Opioid Analgesic6023Fictional Example
Analogue B-2 (spirocyclic)Opioid Analgesic>120<10Fictional Example
Compound C Antihistamine8017Fictional Example
Analogue C-1 (N-oxide)Antihistamine3540Fictional Example

Note: The data in this table is illustrative and compiled from various sources for comparative purposes. Experimental conditions can vary between studies, potentially affecting direct comparability.

Visualizing Metabolic Pathways and Experimental Workflows

To better understand the processes involved in determining metabolic stability, the following diagrams, generated using the Graphviz DOT language, illustrate a common metabolic pathway for piperidine-containing drugs and a typical experimental workflow.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Piperidine_Drug Piperidine_Drug Hydroxylated_Metabolite Hydroxylated_Metabolite Piperidine_Drug->Hydroxylated_Metabolite C-Hydroxylation N-dealkylated_Metabolite N-dealkylated_Metabolite Piperidine_Drug->N-dealkylated_Metabolite N-dealkylation Oxidized_Metabolite Oxidized_Metabolite Piperidine_Drug->Oxidized_Metabolite Oxidation Glucuronide_Conjugate Glucuronide_Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation Sulfate_Conjugate Sulfate_Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation

A common metabolic pathway for piperidine-containing drugs.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Test_Compound_Stock Test_Compound_Stock Incubation_Mixture Prepare Incubation Mixture Test_Compound_Stock->Incubation_Mixture Microsomes_S9_Hepatocytes Microsomes_S9_Hepatocytes Microsomes_S9_Hepatocytes->Incubation_Mixture Cofactors Cofactors Cofactors->Incubation_Mixture Incubate_37C Incubate at 37°C Incubation_Mixture->Incubate_37C Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Incubate_37C->Time_Points Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Points->Quench_Reaction Centrifuge Centrifuge Quench_Reaction->Centrifuge LC_MS_MS LC-MS/MS Analysis Centrifuge->LC_MS_MS Calculate_t12 Calculate Half-life (t½) LC_MS_MS->Calculate_t12 Calculate_CLint Calculate Intrinsic Clearance (CLint) LC_MS_MS->Calculate_CLint

A typical experimental workflow for assessing metabolic stability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for three commonly employed in vitro metabolic stability assays.

Microsomal Stability Assay

This assay is a primary screen for Phase I metabolic stability, focusing on the activity of CYP enzymes located in the endoplasmic reticulum of hepatocytes.

  • Materials:

    • Test compound stock solution (e.g., 10 mM in DMSO)

    • Pooled human liver microsomes (HLM)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) for quenching

    • 96-well plates

    • Incubator/shaker (37°C)

    • Centrifuge

    • LC-MS/MS system

  • Procedure:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired final concentration (e.g., 1 µM).

    • In a 96-well plate, add the HLM and phosphate buffer. Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound working solution.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold acetonitrile.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

    • Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

S9 Fraction Stability Assay

The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.

  • Materials:

    • In addition to the materials for the microsomal assay:

    • Pooled human liver S9 fraction

    • Cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation), can be included.

  • Procedure:

    • The procedure is similar to the microsomal stability assay.

    • Prepare the S9 fraction in buffer at the desired protein concentration.

    • If assessing Phase II metabolism, include the relevant cofactors (e.g., UDPGA, PAPS) in the incubation mixture along with the NADPH regenerating system.

    • Follow the same incubation, quenching, and analysis steps as the microsomal stability assay.

Hepatocyte Stability Assay

This assay utilizes intact liver cells, providing a more physiologically relevant model that incorporates both Phase I and Phase II metabolism, as well as cellular uptake and transport processes.

  • Materials:

    • Cryopreserved or fresh primary human hepatocytes

    • Hepatocyte culture medium (e.g., Williams' Medium E)

    • 96-well collagen-coated plates

    • Materials for cell viability assessment (e.g., Trypan Blue)

  • Procedure:

    • Thaw and prepare the hepatocytes according to the supplier's instructions. Assess cell viability.

    • Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach.

    • Prepare a working solution of the test compound in the culture medium.

    • Remove the plating medium from the cells and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At the specified time points, collect both the cells and the medium.

    • Quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile).

    • Lyse the cells (e.g., by sonication or freeze-thaw cycles) to release intracellular compound.

    • Process the samples for LC-MS/MS analysis as described for the microsomal assay.

    • Calculate the disappearance of the parent compound over time to determine metabolic stability parameters.

Conclusion

The metabolic stability of piperidine analogues is a critical determinant of their therapeutic potential. By employing a combination of in vitro assays, researchers can gain valuable insights into the metabolic liabilities of their compounds and make informed decisions to guide lead optimization. The strategic modification of the piperidine scaffold, such as the introduction of blocking groups at metabolically susceptible positions or the use of bioisosteric replacements, can significantly enhance metabolic stability and improve the overall pharmacokinetic profile. The data and protocols presented in this guide serve as a valuable resource for scientists working to develop safer and more effective piperidine-containing drugs.

Confirming Mechanism of Action: A Comparative Guide to Genetic and Chemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, unequivocally confirming a compound's mechanism of action (MoA) is a cornerstone of successful therapeutic development. This guide provides a comprehensive comparison of widely used genetic and chemical probes, offering objective performance data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

This guide delves into the principles, advantages, and limitations of key techniques, including the genetic probes CRISPR/Cas9 and siRNA, and the chemical probes Cellular Thermal Shift Assay (CETSA), Photo-affinity Labeling (PAL), and Activity-Based Protein Profiling (ABPP). By understanding the nuances of each approach, researchers can design more robust experiments to validate drug targets and elucidate biological pathways.

Comparing the Probes: A Quantitative Overview

The choice between a genetic or chemical probe often depends on the specific biological question, the nature of the target protein, and the desired experimental outcome. The following tables provide a quantitative comparison of these powerful tools.

Parameter CRISPR/Cas9 siRNA CETSA Photo-affinity Labeling (PAL) Activity-Based Protein Profiling (ABPP)
Principle Permanent gene knockout at the DNA level.Transient gene knockdown at the mRNA level.Measures ligand-induced changes in protein thermal stability.Covalent cross-linking of a photoreactive probe to its target upon UV irradiation.Covalent labeling of active enzyme families using reactive chemical probes.
Effect Complete and permanent loss of protein function.Reduction in protein expression.Confirmation of direct target engagement in a cellular context.Identification of direct binding partners.Measures the functional state of enzymes.
Typical On-Target Efficacy >90% knockout efficiency.[1]70-95% knockdown efficiency.[2]Detects thermal shifts of 1-10°C.Dependent on probe design and cross-linking efficiency.Can profile entire enzyme classes.
Primary Off-Target Concern Off-target DNA cleavage.[3][4][5]Off-target mRNA knockdown.[2][6]Non-specific protein stabilization.Non-specific cross-linking to abundant proteins.Labeling of unintended proteins with similar reactive residues.
Reversibility Irreversible.Reversible.Not applicable (measures binding).Irreversible.Irreversible.
Ease of Use Moderate complexity.Relatively simple to implement.Moderate complexity.High complexity in probe synthesis and experiment execution.High complexity in probe synthesis and data analysis.
Probe Type Typical Potency/Affinity Range Selectivity Key Advantages Key Limitations
CRISPR/Cas9 Not applicable (gene editing).High on-target specificity with optimized guide RNAs.[1]Permanent and complete target ablation provides a clear phenotype.Potential for permanent off-target mutations; potential for cellular compensation mechanisms.[3][4][5]
siRNA Not applicable (gene knockdown).Can have significant off-target effects, though these can be mitigated.[2][6]Transient effect is useful for studying essential genes; relatively easy to perform.Incomplete knockdown can lead to ambiguous results; off-target effects can confound data interpretation.[7]
CETSA EC50 values in the nanomolar to micromolar range.[8]High, as it directly measures binding to the target protein.Measures target engagement in intact cells and tissues without modifying the compound.[9]Not all proteins exhibit a thermal shift upon ligand binding; can be technically challenging.
Photo-affinity Labeling Kd values in the nanomolar to micromolar range.Can be highly selective depending on the probe design.Directly identifies the binding partner(s) of a compound.Probe synthesis can be challenging; UV irradiation can damage cells.
Activity-Based Protein Profiling IC50 values in the nanomolar to micromolar range.Can be designed to be highly selective for specific enzyme subfamilies.Provides a direct readout of the functional state of an enzyme class; can be used for target discovery.Requires a suitable reactive group on the probe and an accessible active site on the target.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these techniques. Below are summarized protocols for key experiments.

CRISPR/Cas9 Gene Knockout
  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting the gene of interest using online tools. Synthesize or clone the gRNA into an appropriate expression vector.

  • Cas9 and gRNA Delivery: Co-transfect the Cas9 nuclease and the gRNA into the target cells using lipid-based transfection, electroporation, or viral transduction.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones to generate a homogenous population of knockout cells.

  • Verification of Knockout: Confirm the gene knockout at the genomic level by sequencing the target locus. Verify the absence of the protein product by Western blot or other protein detection methods.[10]

  • Phenotypic Analysis: Assess the functional consequences of the gene knockout in relevant cellular assays.

siRNA-mediated Gene Knockdown
  • siRNA Design and Synthesis: Design and synthesize at least two to four siRNAs targeting different regions of the target mRNA to minimize off-target effects.[2]

  • siRNA Transfection: Transfect the siRNAs into the target cells using a suitable transfection reagent.

  • ** knockdown Validation:** After 24-72 hours, assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blot.

  • Phenotypic Analysis: Perform functional assays to determine the effect of the gene knockdown on the cellular phenotype.

  • Controls: Include a non-targeting siRNA control to account for non-specific effects of the siRNA delivery and a positive control siRNA targeting a housekeeping gene to confirm transfection efficiency.[11]

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein remaining at each temperature using methods such as Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[9][12] For isothermal dose-response experiments, cells are heated at a single, optimized temperature with varying compound concentrations.[8]

Photo-affinity Labeling (PAL)
  • Probe Synthesis: Synthesize a photo-affinity probe by incorporating a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin) into the chemical structure of the compound of interest.

  • Cellular Treatment and UV Cross-linking: Incubate cells with the photo-affinity probe and then expose them to UV light to induce covalent cross-linking of the probe to its binding partners.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the probe-labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

  • Protein Identification: Identify the enriched proteins using mass spectrometry.

  • Validation: Validate the identified targets using orthogonal methods such as siRNA or CRISPR knockout.

Activity-Based Protein Profiling (ABPP)
  • Probe Design and Synthesis: Design and synthesize an activity-based probe that contains a reactive group targeting the active site of an enzyme class, a linker, and a reporter tag.

  • Cell or Lysate Labeling: Incubate the probe with cell lysates or intact cells to allow for covalent labeling of active enzymes.

  • Analysis of Labeled Proteins: Visualize the labeled proteins by in-gel fluorescence scanning (for fluorescent probes) or enrich them for identification by mass spectrometry (for biotinylated probes).[13]

  • Competitive Profiling: To identify the target of a specific inhibitor, pre-incubate the proteome with the inhibitor before adding the broad-spectrum ABPP probe. A decrease in labeling of a specific protein indicates it is a target of the inhibitor.

  • Quantitative Mass Spectrometry: Use quantitative proteomics techniques to compare the labeling profiles between different conditions.[14][15]

Visualizing the Mechanisms and Workflows

Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations. The following diagrams, generated using Graphviz, illustrate a key signaling pathway and the workflows for confirming mechanism of action using genetic and chemical probes.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Phosphorylation PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Akt->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

A simplified diagram of the EGFR signaling pathway.

Genetic_Probe_Workflow cluster_design Design & Preparation cluster_experiment Experiment cluster_analysis Analysis gRNA_Design Design gRNA (CRISPR) or siRNA Probe_Prep Synthesize/Clone gRNA or siRNA gRNA_Design->Probe_Prep Transfection Transfect into Cells Probe_Prep->Transfection Selection Select & Isolate (CRISPR) Transfection->Selection for CRISPR Validation Validate Knockout/ Knockdown Transfection->Validation for siRNA Selection->Validation Phenotype Phenotypic Assay Validation->Phenotype MOA_Confirmation Confirm MoA Phenotype->MOA_Confirmation

Experimental workflow for using genetic probes.

Chemical_Probe_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Synthesis Synthesize Chemical Probe (e.g., PAL, ABPP) Cell_Treatment Treat Cells/Lysate Probe_Synthesis->Cell_Treatment Compound Test Compound (e.g., CETSA) Compound->Cell_Treatment Perturbation Apply Perturbation (Heat, UV light) Cell_Treatment->Perturbation Enrichment Enrich/Separate Target Perturbation->Enrichment Detection Detect/Identify Target (MS, Western Blot) Enrichment->Detection MOA_Confirmation Confirm MoA Detection->MOA_Confirmation

Experimental workflow for using chemical probes.

References

Safety Operating Guide

Proper Disposal Procedures for (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safe and Compliant Disposal of a Halogenated Organic Acid

The following provides a comprehensive guide for the proper disposal of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid. Due to its chemical structure containing chlorine, fluorine, and a carboxylic acid functional group, this compound must be treated as hazardous waste. Adherence to these procedures is critical for laboratory safety and environmental protection.

Key Chemical and Hazard Profile

Structural Component Associated Hazard Class Primary Disposal Consideration
Chlorophenyl GroupHalogenated Organic CompoundSegregate as halogenated waste. Do not dispose down the drain.[1][2]
Trifluoromethyl GroupHalogenated Organic CompoundSegregate as halogenated waste. Incineration is a common disposal method for fluorinated compounds.[1][3]
Piperidine RingNitrogen-containing HeterocyclePotential for biological activity and reactivity. Treat as chemical waste.
Acetic Acid GroupOrganic AcidCorrosive. Must be segregated from bases to avoid violent reactions.[4][5]

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid and its associated waste.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation and Collection:

  • Primary Container: Designate a specific, clearly labeled, and leak-proof waste container for this compound and any materials contaminated with it. The container must be compatible with halogenated organic acids.

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag.[6] The label should clearly state the full chemical name: "(2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid".

  • Waste Stream: This waste must be collected as "Halogenated Organic Acid Waste."

  • Do Not Mix: Do not mix this waste with non-halogenated organic waste, inorganic acids, bases, or other incompatible chemicals.[1][5]

3. Contaminated Materials:

  • Any materials that come into direct contact with the compound, such as pipette tips, contaminated glassware, and weighing paper, must be disposed of in the designated hazardous waste container.

  • For rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated waste container.

4. Storage of Waste:

  • The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain. [4][7]

Experimental Workflow and Disposal Decision Pathway

The following diagram illustrates the workflow for handling and disposing of the specified chemical in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 Waste Segregation and Collection cluster_2 Storage and Disposal cluster_3 Prohibited Actions start Begin Experiment with (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid handling Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->handling waste_gen Generate Waste (Unused compound, contaminated materials) handling->waste_gen container Collect in Designated 'Halogenated Organic Acid Waste' Container waste_gen->container drain Do Not Pour Down Drain waste_gen->drain trash Do Not Dispose in Regular Trash waste_gen->trash labeling Label Container with 'Hazardous Waste' and Full Chemical Name container->labeling storage Store Sealed Container in Satellite Accumulation Area labeling->storage disposal Arrange Pickup by EHS or Licensed Contractor storage->disposal

Caption: Disposal workflow for the specified halogenated organic acid.

Disclaimer: This guidance is based on the chemical structure and general principles of hazardous waste management. Always consult your institution's specific waste disposal protocols and your Environmental Health and Safety (EHS) office for local and federal regulatory compliance.

References

Personal protective equipment for handling (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Safeguarding Researchers: A Comprehensive Guide to Handling a Novel Piperidine Compound

For scientists and researchers in the fast-paced world of drug development, ensuring personal and environmental safety is paramount, especially when working with novel chemical entities. This guide provides essential, immediate safety and logistical information for handling (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl)-2-(4-(trifluoromethyl)phenyl)piperidine-4-acetic acid, a potent investigational compound. Adherence to these protocols is critical to minimize exposure risk and ensure a safe laboratory environment.

Given the nature of this complex heterocyclic molecule, which combines a piperidine core with chlorophenyl and trifluoromethylphenyl moieties, it should be handled as a potent active pharmaceutical ingredient (API).[1][2] Standard protocols for handling such compounds are designed to prevent inhalation, ingestion, and dermal and eye contact.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[2][3]

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[2][4]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[4]
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[4]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement for handling powders. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.[4][5]
Experimental Protocols: Donning and Doffing PPE

Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers, one at a time.

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: Perform a fit-check for your N95 respirator or ensure the PAPR is functioning correctly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.

  • Eye Protection: Remove safety goggles or face shield from the back.

  • Respirator: Remove the respirator without touching the front.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used during the handling of this compound should be considered hazardous waste.[6][7]

Waste CategoryDisposal ContainerProcedure
Contaminated PPE Labeled Hazardous Waste BagAll used gloves, gowns, shoe covers, and respirators must be placed in a clearly labeled, sealed hazardous waste bag.[6]
Sharps Puncture-Resistant Sharps ContainerAny needles, scalpels, or other sharp instruments that have come into contact with the compound must be disposed of in a designated sharps container.
Grossly Contaminated Items Labeled Hazardous Waste ContainerAny PPE that is visibly and heavily contaminated should be immediately placed in a rigid, sealed hazardous waste container.[3]

All hazardous waste must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[6]

Visualizing the Safety Workflow

To further clarify the procedural logic for handling this potent compound, the following diagram outlines the key decision points and steps from risk assessment to final disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_disposal Disposal Protocol Risk_Assessment 1. Conduct Risk Assessment Select_PPE 2. Select Appropriate PPE Risk_Assessment->Select_PPE Based on Procedure Don_PPE 3. Don PPE (Correct Sequence) Select_PPE->Don_PPE Handle_Compound 4. Handle Compound in Containment Don_PPE->Handle_Compound Doff_PPE 5. Doff PPE (Correct Sequence) Handle_Compound->Doff_PPE Decontaminate 6. Decontaminate Work Area Doff_PPE->Decontaminate Dispose_Waste 7. Dispose of Contaminated Waste Decontaminate->Dispose_Waste Segregate_Waste Segregate Waste Types Dispose_Waste->Segregate_Waste Licensed_Disposal Use Licensed Disposal Service Segregate_Waste->Licensed_Disposal

Caption: Workflow for Safe Handling of Potent Pharmaceutical Compounds.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.